NSC194598
Description
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Properties
CAS No. |
5358-76-9 |
|---|---|
Molecular Formula |
C20H19N3O |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-oxido-3-(piperidin-1-ylmethyl)-4-aza-2-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5,7,9(16),10,12,14-octaene |
InChI |
InChI=1S/C20H19N3O/c24-23-18(13-22-11-4-1-5-12-22)21-17-10-6-9-15-14-7-2-3-8-16(14)20(23)19(15)17/h2-3,6-10H,1,4-5,11-13H2 |
InChI Key |
XLBPYZGSLNDDSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=CC=CC4=C3C(=[N+]2[O-])C5=CC=CC=C45 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NSC194598
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: A Selective Inhibitor of p53 Family DNA Binding
NSC194598 is a small molecule that has been identified as a potent and selective inhibitor of the DNA binding activity of the tumor suppressor protein p53 and its homologs, p63 and p73.[1][2][3][4] This inhibitory action is central to its mechanism and potential therapeutic applications, particularly in the context of mitigating the toxic effects of radiation and chemotherapy on normal tissues. The in vitro half-maximal inhibitory concentration (IC50) for p53 DNA binding has been determined to be 180 nM.[1][3][4]
The selectivity of this compound is a key feature. Experimental evidence demonstrates that it does not inhibit the DNA binding of other transcription factors such as E2F1, TCF1, and c-Myc, highlighting its specificity for the p53 family of proteins.[3]
The Paradoxical Effect on the p53-MDM2 Feedback Loop
An interesting aspect of this compound's mechanism is its paradoxical effect on p53 levels in the absence of DNA-damaging agents. Treatment of cells with this compound alone can lead to an accumulation of p53 and a modest increase in its transcriptional activity.[4] This is attributed to the disruption of the negative feedback loop between p53 and its primary ubiquitin ligase, MDM2. By preventing p53 from binding to the MDM2 promoter, this compound inhibits the p53-mediated transcription of MDM2. This reduction in MDM2 levels leads to a decrease in p53 degradation and a subsequent increase in its cellular concentration.
However, in the presence of cellular stress, such as that induced by irradiation or chemotherapy, when p53 is stabilized and activated, this compound effectively inhibits its DNA binding and the subsequent induction of its target genes.[4] This dual activity underscores its potential as a protective agent for normal tissues during cancer therapy.
Secondary Mechanism: Modulation of RET Gene Expression via G-Quadruplex Stabilization
In addition to its primary role as a p53 inhibitor, this compound has been shown to interfere with the transcriptional activation of the mutated RET (Rearranged during Transfection) proto-oncogene.[1] This effect is mediated by the stabilization of G-quadruplex structures within the RET gene promoter.[5][6] G-quadruplexes are four-stranded secondary structures that can form in guanine-rich nucleic acid sequences and are known to play a role in regulating gene expression. By stabilizing these structures, this compound can modulate the transcription of the RET gene, which is a key driver in certain types of cancer, such as medullary thyroid carcinoma.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of this compound.
Caption: this compound inhibits p53's DNA binding, disrupting the MDM2 feedback loop.
Caption: this compound stabilizes G-quadruplexes in the RET promoter.
Quantitative Data Summary
| Parameter | Value | Assay | Target | Reference |
| In Vitro IC50 | 180 nM | Luciferase Complementation Assay | p53 DNA Binding | [1][3][4] |
| In Vivo Concentration | 2-40 µM | --- | p53 DNA Binding | [1] |
| Selectivity | No inhibition | Biotinylated Oligonucleotide Pull-down | E2F1, TCF1, c-Myc DNA Binding | [3] |
Key Experimental Protocols
High-Throughput Screening (HTS) for Inhibitors of p53 DNA Binding
This cell-free assay was designed to identify small molecule inhibitors of p53's DNA binding activity.
-
Principle: The assay is based on a competition format using luciferase fragment complementation. Two fusion proteins, ZF1-Nluc and ZF2-Cluc (zinc finger proteins fused to the N- and C-terminal fragments of luciferase, respectively), bind to a DNA template containing adjacent binding sites. This binding brings the luciferase fragments into proximity, allowing for complementation and the generation of a luminescent signal. When p53 is added, it competes with the zinc finger proteins for DNA binding, leading to a decrease in the signal. An inhibitor of p53 DNA binding will prevent this competition, resulting in a restoration of the luminescent signal.
-
Protocol:
-
A DNA template containing binding sites for a zinc finger protein and p53 is immobilized in 384-well plates.
-
ZF1-Nluc and ZF2-Cluc fusion proteins are added to the wells.
-
Recombinant human p53 protein is added to induce competition.
-
Test compounds from a chemical library (including this compound) are added to the wells.
-
The luciferase substrate is added, and the luminescence is measured using a plate reader.
-
An increase in luminescence in the presence of a test compound indicates inhibition of p53 DNA binding.
-
Biotinylated Oligonucleotide Pull-down Assay
This assay is used to directly assess the binding of p53 to its DNA consensus sequence in the presence or absence of an inhibitor.
-
Principle: A biotinylated double-stranded DNA oligonucleotide containing the p53 binding site is incubated with a source of p53 protein (e.g., cell lysate or recombinant protein). The DNA-protein complexes are then "pulled down" from the solution using streptavidin-coated magnetic beads. The amount of p53 bound to the DNA is subsequently quantified by Western blotting.
-
Protocol:
-
Biotinylated oligonucleotides containing the p53 consensus binding site are annealed to form double-stranded DNA.
-
The DNA probes are incubated with cell lysates or recombinant p53 in a binding buffer.
-
This compound or a vehicle control is added to the incubation mixture.
-
Streptavidin-coated magnetic beads are added to capture the biotinylated DNA and any bound proteins.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads and separated by SDS-PAGE.
-
The amount of p53 is detected and quantified by Western blotting using a p53-specific antibody.
-
Luciferase Fragment Complementation Assay for IC50 Determination
This assay provides a quantitative measure of the inhibitory potency of this compound.
-
Principle: Similar to the HTS assay, this method utilizes luciferase fragment complementation. A p53-Cluc fusion protein is used, which binds to a DNA template. A ZF1-Nluc fusion protein binds to an adjacent site on the same DNA template. The binding of both fusion proteins allows for luciferase complementation and signal generation. An inhibitor will disrupt the binding of p53-Cluc, leading to a dose-dependent decrease in the luminescent signal.
-
Protocol:
-
A DNA template with adjacent binding sites for p53 and a zinc finger protein is used.
-
Recombinant p53-Cluc and ZF1-Nluc fusion proteins are incubated with the DNA template.
-
Serial dilutions of this compound are added to the reactions.
-
After incubation, the luciferase substrate is added, and luminescence is measured.
-
The IC50 value is calculated from the dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of RET oncogene by naphthalene diimide-mediated gene promoter G-quadruplex stabilization exerts anti-tumor activity in oncogene-addicted human medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Initial Characterization of NSC194598: A p53 DNA-Binding Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery and initial characterization of NSC194598, a small molecule inhibitor of p53 DNA-binding. It details the screening process that identified the compound, its mechanism of action, and the initial experimental findings that underscore its potential as a research tool and therapeutic agent.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." It functions as a transcription factor that, in response to cellular stress, regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. However, the aberrant activation of p53 can contribute to the toxicity of radiation and chemotherapy in normal tissues. Small molecules that can modulate p53 activity are therefore of significant interest. This compound was identified through a high-throughput screening campaign as a potent inhibitor of p53's ability to bind to its target DNA sequences.[1][2]
Discovery: A High-Throughput Screening Approach
This compound was discovered through a cell-free high-throughput screening assay designed to identify inhibitors of DNA binding by transcription factors.[1][2] A library of approximately 70,000 compounds was screened for their ability to disrupt the interaction between p53 and its DNA consensus sequence.[1] This screen identified this compound as a promising candidate.
Initial Characterization: Mechanism of Action and Specificity
Initial characterization of this compound revealed its potent and selective inhibitory activity against the p53 family of proteins.
Quantitative Data Summary
The following table summarizes the key quantitative data from the initial characterization of this compound.
| Parameter | Value | Assay Type | Reference |
| In Vitro IC50 | 180 nM | p53 DNA-binding assay | [1][3] |
| In Vivo Effective Concentration | 2-40 µM | Animal studies | [3] |
Specificity Profile
This compound demonstrated selectivity for the p53 family of transcription factors. It effectively inhibited the DNA binding of p53, as well as its homologs p63 and p73.[1] Importantly, it did not show inhibitory activity against other transcription factors such as E2F1, TCF1, and c-Myc, highlighting its specific mechanism of action.[1]
Interaction with the p53-MDM2 Feedback Loop
A notable finding was the paradoxical effect of this compound on p53 protein levels. Treatment of cells with this compound alone led to an accumulation of p53.[1][2] This is attributed to the disruption of the negative feedback loop between p53 and its E3 ubiquitin ligase, MDM2. By preventing p53 from binding to the MDM2 promoter and activating its transcription, this compound blocks the primary mechanism of p53 degradation, leading to its accumulation. However, when p53 is stabilized and activated by DNA damage (e.g., through irradiation or chemotherapy), this compound effectively inhibits its transcriptional activity.[1][2]
Experimental Protocols
The following sections detail the key experimental methodologies used in the initial characterization of this compound.
High-Throughput Screening for p53 DNA-Binding Inhibitors
-
Assay Principle: A cell-free assay was used to screen for small molecules that inhibit the sequence-specific binding of full-length p53 to its DNA consensus sequence. The assay was designed to produce a positive signal in the presence of an inhibitor.
-
Protocol:
-
A library of ~70,000 small molecule compounds was arrayed in microtiter plates.
-
Recombinant full-length p53 protein and a labeled DNA probe containing the p53 consensus binding site were added to each well.
-
The reaction was incubated to allow for p53-DNA binding.
-
A detection system was used to measure the extent of p53-DNA interaction. Compounds that disrupted this interaction were identified as hits.
-
Hit compounds were then subjected to dose-response analysis to determine their potency (IC50).
-
Biotinylated Oligonucleotide Pull-Down Assay
-
Assay Principle: This assay is used to confirm the direct inhibition of p53 DNA binding by this compound in vitro.
-
Protocol:
-
A biotinylated double-stranded DNA oligonucleotide containing the p53 consensus binding sequence is synthesized.
-
Recombinant p53 protein is incubated with the biotinylated DNA probe in the presence of varying concentrations of this compound or a vehicle control.
-
Streptavidin-coated magnetic beads are added to the mixture to capture the biotinylated DNA and any bound proteins.
-
The beads are washed to remove non-specific binding proteins.
-
The captured proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are then analyzed by Western blotting using an anti-p53 antibody to detect the amount of p53 that was bound to the DNA.
-
Western Blot Analysis
-
Assay Principle: This technique is used to detect and quantify the levels of specific proteins, such as p53, in cell lysates.
-
Protocol:
-
Cells (e.g., various cancer cell lines) are treated with this compound, radiation, or a combination thereof.
-
Following treatment, cells are lysed to extract total cellular proteins.
-
The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-p53, anti-p21, anti-MDM2).
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting signal is detected, providing a measure of the protein's abundance.
-
Visualizations: Signaling Pathways and Workflows
The p53-MDM2 Signaling Pathway and the Impact of this compound
Caption: The p53-MDM2 feedback loop and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
Caption: Workflow for the discovery and initial characterization of this compound.
Conclusion and Future Directions
The discovery and initial characterization of this compound have established it as a potent and selective inhibitor of p53 DNA binding. Its unique mechanism of action, including the paradoxical accumulation of p53, makes it a valuable tool for studying the intricacies of the p53 signaling pathway. Further research is warranted to explore its therapeutic potential, particularly in contexts where transient p53 inhibition could be beneficial, such as protecting normal tissues from the toxic effects of chemo- and radiotherapy. The detailed methodologies and findings presented in this whitepaper provide a solid foundation for future investigations into this promising small molecule.
References
In-Depth Technical Guide: The Modulatory Effects of NSC194598 on the p53 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC194598 is a small molecule inhibitor that directly targets the DNA-binding activity of the tumor suppressor protein p53. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the p53 signaling pathway, and detailed protocols for key experimental assays used to characterize its activity. Quantitative data from in vitro and in vivo studies are presented to offer a thorough understanding of its potential as a research tool and therapeutic agent.
Introduction to the p53 Signaling Pathway
The p53 tumor suppressor protein plays a pivotal role in maintaining genomic stability and preventing tumor formation.[1][2] In response to cellular stress signals such as DNA damage, oncogene activation, or hypoxia, p53 is activated and functions as a transcription factor, regulating the expression of a wide array of target genes.[1][3] These genes orchestrate critical cellular processes including cell cycle arrest, DNA repair, and apoptosis.[2][3]
The activity of p53 is tightly regulated, primarily through its interaction with the E3 ubiquitin ligase MDM2.[1] Under normal physiological conditions, MDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation, thus keeping p53 levels low.[1] Upon cellular stress, post-translational modifications of p53 and MDM2 disrupt this interaction, leading to p53 stabilization, accumulation, and activation of its transcriptional functions.[3]
Mechanism of Action of this compound
This compound is a potent inhibitor of the sequence-specific DNA binding of p53.[4][5] It has been shown to selectively inhibit the DNA binding of p53 and its family members, p63 and p73, without affecting other transcription factors such as E2F1, TCF1, and c-Myc.[4][6] The primary mechanism of action is believed to be the direct interaction of this compound with the DNA-binding domain of p53, thereby preventing its association with the consensus DNA binding sites in the promoter regions of its target genes.[4]
A noteworthy characteristic of this compound is its dual effect on the p53 pathway. When p53 is stabilized and activated by cellular stressors like irradiation or chemotherapy, this compound effectively inhibits its DNA binding and the subsequent induction of its target genes.[4][7] However, when cells are treated with this compound alone, it can paradoxically lead to an accumulation of p53 protein and a modest increase in the transcription of some of its target genes.[4] This phenomenon is attributed to the disruption of the negative feedback loop between p53 and MDM2. By inhibiting p53's ability to transcribe the MDM2 gene, this compound treatment leads to reduced MDM2 levels, which in turn results in the stabilization and accumulation of p53.[4]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the efficacy of this compound in modulating p53 activity.
| Parameter | Value | Assay | Reference |
| In Vitro IC50 | 180 nM | p53 DNA Binding Inhibition | [4][5] |
| In Vivo IC50 | 2-40 µM | p53 DNA Binding Inhibition | [5] |
Table 1: Potency of this compound in Inhibiting p53 DNA Binding
| Cell Line | Treatment | Effect on p53 | Effect on p21 Expression | Effect on MDM2 Expression | Reference |
| U2OS | This compound (10-20 µM) | Accumulation | Upregulation | Upregulation | [4] |
| U2OS | Irradiation + this compound | Stabilized | Inhibition of induction | Inhibition of induction | [4] |
| HCT116 | This compound | Accumulation | Upregulation | Upregulation | [4] |
| SJSA (MDM2 overexpressing) | This compound (5-20 µM) | Weaker accumulation | Weaker induction | Not specified | [4] |
Table 2: Cellular Effects of this compound on p53 and its Target Genes
| Animal Model | Treatment | Outcome | Reference |
| Mice | Single dose of this compound post-irradiation | Increased survival | [4][7] |
Table 3: In Vivo Efficacy of this compound
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon the existing findings.
Cell-Free High-Throughput Screening (HTS) Assay for p53 DNA-Binding Inhibitors
This assay is designed to identify inhibitors of p53 DNA binding in a cell-free system based on luciferase fragment complementation.
Principle: The N-terminal (NLuc) and C-terminal (CLuc) fragments of firefly luciferase are fused to two different zinc finger proteins (ZF1 and ZF2) that recognize specific DNA sequences. When a DNA oligonucleotide containing both ZF1 and ZF2 binding sites is present, the zinc finger proteins bind, bringing NLuc and CLuc into proximity and reconstituting luciferase activity. p53 competes with ZF2 for binding to an overlapping consensus site on the DNA, thus reducing the luciferase signal. An inhibitor of p53 DNA binding will prevent this competition, restoring the luciferase signal.[4]
Protocol:
-
Protein Expression: Express ZF1-NLuc and ZF2-CLuc fusion proteins in E. coli and prepare cell lysates.
-
DNA Oligonucleotide Design: Synthesize a biotinylated DNA oligonucleotide containing adjacent binding sites for ZF1 and a p53 consensus sequence that overlaps with the ZF2 binding site.[4]
-
Assay Reaction: In a 384-well plate, combine the ZF1-NLuc and ZF2-CLuc lysates, the biotinylated DNA oligonucleotide, and purified p53 protein in a suitable binding buffer.
-
Compound Addition: Add test compounds (like this compound) at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for protein-DNA binding and competition to reach equilibrium.
-
Signal Detection: Add a luciferase substrate and measure the luminescence using a plate reader. An increase in luminescence indicates inhibition of p53 DNA binding.
Biotinylated Oligonucleotide Pull-Down Assay
This assay directly measures the binding of p53 to its DNA consensus sequence.
Principle: A biotinylated double-stranded DNA oligonucleotide containing a p53 consensus binding site is incubated with a source of p53 protein (e.g., cell lysate). The DNA-protein complexes are then captured using streptavidin-coated magnetic beads. After washing away unbound proteins, the bound p53 is detected by Western blotting.
Protocol:
-
Oligonucleotide Preparation: Anneal complementary single-stranded oligonucleotides, one of which is 5'-biotinylated, containing a p53 consensus binding site.
-
Protein Source: Prepare nuclear or whole-cell extracts from cells expressing p53.
-
Binding Reaction: Incubate the biotinylated DNA probe with the cell extract in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding. Add this compound or other test compounds as required.[8]
-
Complex Capture: Add streptavidin-coated magnetic beads to the binding reaction and incubate to allow the biotin-streptavidin interaction.
-
Washing: Pellet the beads using a magnetic stand and wash several times with a wash buffer to remove unbound proteins.
-
Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using a p53-specific antibody.[8]
Luciferase Fragment Complementation Assay in Cells
This cell-based assay monitors the DNA binding of p53 in living cells.
Principle: The C-terminal fragment of luciferase (CLuc) is fused to p53 (p53-CLuc). This fusion protein is co-expressed in cells with a reporter construct containing a p53-responsive promoter driving the expression of the N-terminal fragment of luciferase (NLuc). When p53-CLuc binds to the promoter, it brings CLuc into proximity with the newly transcribed and translated NLuc, leading to luciferase reconstitution and a measurable signal.
Protocol:
-
Plasmid Construction: Create expression vectors for p53-CLuc and a reporter plasmid with a p53-responsive element driving NLuc expression.
-
Cell Transfection: Co-transfect the expression and reporter plasmids into a suitable cell line (e.g., one that has a functional p53 pathway).
-
Compound Treatment: Treat the transfected cells with this compound or other compounds of interest.
-
Cell Lysis and Luciferase Assay: After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of p53 DNA binding.
Visualizations
Signaling Pathway Diagram
Caption: The p53 signaling pathway and the inhibitory effect of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing this compound.
Conclusion
This compound is a valuable chemical probe for studying the p53 signaling pathway. Its ability to directly inhibit the DNA binding of p53 provides a powerful tool to dissect the transcriptional-dependent functions of this critical tumor suppressor. The paradoxical accumulation of p53 upon treatment with this compound alone highlights the intricate feedback mechanisms that regulate p53 stability. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of targeting p53 DNA binding in various disease contexts, particularly in scenarios where transient inhibition of p53 activity may be beneficial, such as in mitigating the side effects of radiotherapy.[4] Further in vivo studies are warranted to fully elucidate its anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties.
References
- 1. Targeting the p53 signaling pathway in cancer therapy - The promises, challenges, and perils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Molecular Targets of NSC194598: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary cellular targets of NSC194598, a small molecule inhibitor with significant potential in modulating cellular responses to DNA damage. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for target identification, and visualizes the associated signaling pathways and experimental workflows.
Primary Cellular Target: The p53 Tumor Suppressor
The predominant cellular target of this compound is the tumor suppressor protein p53 . Specifically, this compound functions as a direct inhibitor of p53's DNA-binding activity.[1][2][3][4][5][6] Evidence suggests that the compound binds to the DNA-binding domain of p53, thereby preventing it from interacting with its target gene promoters.[2] Some findings also indicate a potential interaction with the oligomerization domain of p53.[2]
This compound exhibits a notable degree of selectivity. While it effectively inhibits the DNA binding of p53 and its homologs, p63 and p73, it does not affect the activity of other transcription factors such as E2F1, TCF1, and c-Myc.[2][3][4][5][7] This specificity highlights its potential for targeted therapeutic applications.
Interestingly, the functional consequence of this compound's interaction with p53 is context-dependent. In unstressed cells, treatment with this compound can paradoxically lead to an accumulation of p53 and a modest increase in its transcriptional activity.[2][4][7] This is attributed to the disruption of the negative feedback loop involving MDM2, a ubiquitin ligase that targets p53 for degradation. However, in the presence of DNA damage induced by radiation or chemotherapy, this compound effectively inhibits p53's ability to bind to DNA and activate its downstream target genes, such as p21, MDM2, and PUMA.[2]
A secondary reported activity of this compound is its ability to interfere with the transcriptional activation of the mutated RET (Rearranged during Transfection) proto-oncogene in human medullary thyroid carcinoma cells.[1][6]
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound's inhibitory activity.
| Parameter | Target | Value | Assay Conditions | Reference |
| IC50 | p53 DNA Binding | 180 nM | In vitro | [1][2][3][4][5][6] |
| IC50 | Thermo-stable mutant p53 (M133L/V203A/N239Y/N268D) DNA Binding | 60 nM | In vitro | [2] |
| Effective Concentration | p53 Inhibition | 2-40 µM | In vivo | [1][6] |
Key Experimental Protocols
The identification and characterization of this compound's cellular targets were achieved through a series of robust experimental methodologies.
Cell-Free High-Throughput Screening (HTS)
A luciferase fragment complementation assay was employed for the initial high-throughput screening to identify inhibitors of p53 DNA binding.[2][8]
-
Principle: This assay relies on the reconstitution of a functional luciferase enzyme from two fragments, N-terminal (Nluc) and C-terminal (Cluc), when brought into proximity. A fusion protein of p53 and Cluc (p53-Cluc) binds to a specific DNA sequence. Another protein, Zinc Finger 2 (ZF2), fused to Nluc (ZF1-Nluc), also binds to an adjacent site on the same DNA. The binding of both fusion proteins to the DNA facilitates the complementation of the luciferase fragments, generating a detectable signal. A small molecule that inhibits p53's DNA binding will prevent this complementation, leading to a decrease in the luciferase signal.
-
Methodology:
-
A library of small molecules is screened in a multi-well plate format.
-
Each well contains the DNA oligonucleotide with binding sites for p53 and the zinc finger protein, the p53-Cluc fusion protein, and the ZF1-Nluc fusion protein.
-
The luciferase substrate is added, and the luminescence is measured.
-
A decrease in luminescence in the presence of a test compound indicates potential inhibition of p53 DNA binding.
-
Biotinylated Oligonucleotide Pull-Down Assay
This assay is used to directly assess the binding of a protein to a specific DNA sequence in the presence of an inhibitor.[2][8]
-
Principle: A biotinylated DNA oligonucleotide containing the p53 binding site is incubated with purified p53 protein and the test compound (this compound). Streptavidin-coated beads are then used to capture the biotinylated DNA and any proteins bound to it. The captured proteins are subsequently detected by Western blotting.
-
Methodology:
-
Biotinylated DNA oligonucleotides are synthesized with the consensus p53 binding sequence.
-
The oligonucleotides are incubated with purified p53 protein in the presence of varying concentrations of this compound or a vehicle control.
-
Streptavidin-coated magnetic beads are added to the mixture to pull down the DNA-protein complexes.
-
The beads are washed to remove non-specific binders.
-
The bound proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using an anti-p53 antibody.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to determine the in vivo association of a specific protein with a particular genomic region in the context of the cell.[2]
-
Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared into smaller fragments. An antibody specific to the protein of interest (p53) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences (e.g., promoter regions of p53 target genes).
-
Methodology:
-
Cells are treated with this compound followed by a DNA-damaging agent (e.g., irradiation) to activate p53.
-
Formaldehyde is added to cross-link proteins to DNA.
-
The cells are lysed, and the chromatin is sonicated to generate fragments of 200-1000 base pairs.
-
An anti-p53 antibody is used to immunoprecipitate the p53-DNA complexes.
-
The cross-links are reversed by heating.
-
The DNA is purified and subjected to qPCR using primers specific for the promoter regions of p53 target genes like p21 and MDM2.
-
Visualizations
Signaling Pathway Diagram
Caption: The p53 signaling pathway and the inhibitory effect of this compound.
Experimental Workflow Diagrams
Caption: Workflow for the luciferase fragment complementation HTS assay.
Caption: Workflow for the biotinylated oligonucleotide pull-down assay.
Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Inhibition of P53 DNA Binding by a Small Molecule Protects Mice from R" by Qingling Li, Rezaul M. Karim et al. [digitalcommons.usf.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
NSC194598: A Novel p53 Inhibitor for the Mitigation of Radiation-Induced Normal Tissue Injury
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Radiation therapy is a cornerstone of cancer treatment, yet its efficacy is often limited by the dose-dependent toxicity to surrounding healthy tissues. The tumor suppressor protein p53 plays a critical role in mediating cellular responses to DNA damage, including apoptosis, which can exacerbate radiation-induced injury in normal tissues. This whitepaper provides a comprehensive technical overview of NSC194598, a small molecule inhibitor of p53 DNA binding, and its potential as a radioprotective agent for normal tissues. Preclinical studies have demonstrated that this compound can significantly improve survival in mice exposed to lethal doses of radiation by selectively inhibiting p53-mediated transcriptional activation of pro-apoptotic genes. This document details the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound, offering valuable insights for researchers and professionals in the fields of oncology, radiation biology, and drug development.
Introduction
The challenge of selectively targeting cancer cells while sparing healthy tissues remains a significant hurdle in radiation oncology. The induction of apoptosis in normal cells following radiation exposure is a major contributor to acute and chronic toxicities. The p53 pathway, a central regulator of the DNA damage response, is a key mediator of this process. Upon activation by radiation-induced DNA double-strand breaks, p53 transcriptionally activates a cascade of genes that can lead to cell cycle arrest, senescence, or apoptosis. While essential for tumor suppression, p53-mediated apoptosis in normal tissues can lead to severe side effects.
This compound has emerged as a promising agent that can transiently inhibit the transcriptional activity of p53. This small molecule has been shown to protect normal cells from radiation-induced apoptosis, thereby mitigating tissue damage and improving survival in preclinical models. This guide will delve into the core scientific data supporting the role of this compound in radiation protection.
Mechanism of Action
This compound functions as a direct inhibitor of the DNA binding activity of p53 and its homologs, p63 and p73.[1] It exhibits a high degree of selectivity, with no significant inhibitory effects on other transcription factors such as E2F1, TCF1, and c-Myc.[1] The in vitro IC50 for the inhibition of p53 DNA binding is 180 nM.[1]
Interestingly, in the absence of cellular stress, this compound can paradoxically lead to an accumulation of p53 and a modest increase in its transcriptional activity.[1] This is attributed to the disruption of the negative feedback loop involving MDM2, a p53-inducible E3 ubiquitin ligase that targets p53 for degradation.[1] However, in the presence of DNA damage, such as that induced by ionizing radiation, where p53 is stabilized and highly activated, this compound effectively inhibits p53's ability to bind to the promoter regions of its target genes, thereby suppressing the induction of pro-apoptotic proteins like PUMA, and cell cycle inhibitors like p21.[2]
Preclinical Efficacy in Radiation Protection
The radioprotective effects of this compound have been evaluated in murine models, demonstrating a significant increase in survival following lethal doses of total body irradiation.
Quantitative In Vivo Data
The following table summarizes the key quantitative findings from the pivotal preclinical study.
| Parameter | Vehicle Control | This compound Treated | p-value | Reference |
| 30-Day Survival after 8 Gy TBI | 0% (0/10) | 40% (4/10) | < 0.01 | Li Q, et al. Oncogene. 2020 |
| Median Survival after 8 Gy TBI | ~12 days | > 30 days (for survivors) | - | Li Q, et al. Oncogene. 2020 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
In Vivo Radioprotection Study
-
Animal Model: C57BL/6 mice (female, 8-10 weeks old).
-
Housing: Standard laboratory conditions with ad libitum access to food and water. All animal procedures were performed in accordance with institutional guidelines.
-
Drug Formulation and Administration: this compound was dissolved in a vehicle solution of 10% DMSO, 40% PEG300, and 50% PBS. A single dose of 20 mg/kg was administered via intraperitoneal (i.p.) injection.
-
Irradiation Procedure: Mice were subjected to a single dose of 8 Gy total body irradiation (TBI) using a Cesium-137 gamma irradiator.
-
Experimental Groups:
-
Group 1: Vehicle control + 8 Gy TBI
-
Group 2: this compound (20 mg/kg) + 8 Gy TBI
-
-
Endpoint Assessment:
-
Survival: Mice were monitored daily for 30 days post-irradiation, and survival was recorded.
-
Tissue Analysis: (Not detailed in the primary source, but a logical extension) Collection of radiosensitive tissues (e.g., bone marrow, small intestine) at various time points post-irradiation for histological analysis of tissue damage and apoptosis (e.g., TUNEL staining).
-
Discussion and Future Directions
The preclinical data for this compound strongly suggest its potential as a clinical radioprotector for normal tissues. By transiently inhibiting p53-mediated apoptosis, this compound may widen the therapeutic window of radiation therapy, allowing for dose escalation to the tumor while minimizing debilitating side effects.
Several key areas warrant further investigation:
-
Dose-Response and Therapeutic Window: A more detailed dose-response relationship for both the radioprotective effects and potential toxicities of this compound is needed.
-
Efficacy in Different Tissues: The protective effects of this compound should be evaluated in various radiosensitive tissues, including the gastrointestinal tract, oral mucosa, and hematopoietic system.
-
Combination with Radiotherapy in Tumor Models: It is crucial to demonstrate that the radioprotection afforded to normal tissues by this compound does not compromise the anti-tumor efficacy of radiation.
-
Pharmacokinetics and Pharmacodynamics: A thorough characterization of the pharmacokinetic and pharmacodynamic profiles of this compound is essential for optimizing dosing schedules.
-
Formulation and Delivery: Given the solubility limitations mentioned in the primary literature, the development of improved formulations for clinical translation is a critical next step.[2]
Conclusion
This compound represents a novel and promising strategy for mitigating radiation-induced normal tissue injury. Its targeted mechanism of action, inhibiting p53 DNA binding, provides a clear rationale for its radioprotective effects. The existing preclinical data provide a strong foundation for further development. This technical guide summarizes the current knowledge on this compound and highlights the key areas for future research to facilitate its potential translation into a clinical setting, ultimately improving the safety and efficacy of radiation therapy for cancer patients.
References
An In-depth Technical Guide to NSC194598: A Potent Inhibitor of p53 DNA Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of NSC194598, a small molecule inhibitor of the p53 tumor suppressor protein. The information presented herein is intended to support further research and drug development efforts centered on this compound.
Chemical Structure and Properties
This compound is a small molecule with the molecular formula C20H19N3O.[1] Its chemical structure is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H19N3O | [1] |
| Molecular Weight | 317.38 g/mol | [1] |
| CAS Number | 5358-76-9 | [2][3][4] |
| In Vitro IC50 | 180 nM (for p53 DNA-binding inhibition) | [1][2][3][5][6] |
| In Vivo IC50 | 2-40 µM | [2][3] |
Mechanism of Action: Inhibition of p53 Family DNA Binding
This compound functions as a potent inhibitor of the DNA-binding activity of the tumor suppressor protein p53.[2][5][6] This inhibition is selective for p53 and its homologs, p63 and p73, while showing no significant effect on other transcription factors such as E2F1, TCF1, and c-Myc.[1][5][6][7] By binding to the DNA-binding domain of p53, this compound prevents the protein from interacting with its target DNA sequences, thereby suppressing the transcriptional activation of p53 target genes.[5]
Interestingly, treatment of cells with this compound alone can lead to an accumulation of p53. This paradoxical effect is attributed to the disruption of the negative feedback loop involving MDM2, a ubiquitin ligase that targets p53 for degradation.[5][6] However, in the context of DNA damage induced by radiation or chemotherapy, where p53 is stabilized and activated, this compound effectively inhibits p53's DNA binding and subsequent downstream signaling.[5][6] This mechanism underlies its potential as a protective agent for normal tissues against the toxic effects of radiation and chemotherapy.[2][5][6]
The inhibitory effect of this compound on the p53 signaling pathway is depicted in the following diagram:
Caption: Mechanism of this compound on the p53 signaling pathway.
Experimental Protocols
The identification and characterization of this compound involved several key experimental procedures. While detailed, step-by-step protocols are proprietary to the research institutions, the following outlines the methodologies employed.
High-Throughput Screening for p53 DNA-Binding Inhibitors
This compound was identified from a screen of approximately 70,000 compounds using a cell-free high-throughput screening assay.[5] This assay was designed to detect small molecule inhibitors of DNA binding by transcription factors. The core principle of this assay is a positive readout, where an increased signal is produced in the presence of an inhibitor.[5]
Workflow Diagram:
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | p53 DNA结合抑制剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Selectivity of NSC194598 for p53 Family Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule NSC194598 and its selective inhibition of the DNA-binding activity of the p53 family of tumor suppressor proteins. By consolidating quantitative data, detailing experimental methodologies, and visualizing key molecular pathways and workflows, this document serves as a comprehensive resource for researchers investigating p53-targeted cancer therapies and the broader field of transcription factor inhibition.
Core Findings: Quantitative Selectivity of this compound
This compound has been identified as a potent inhibitor of the DNA-binding function of the p53 tumor suppressor protein and its homologs, p63 and p73.[1][2][3] The compound demonstrates notable selectivity for the p53 family over other transcription factors.[1][2][3] A summary of the key quantitative metrics is presented below.
| Target Protein | Assay Type | Metric | Value | Reference |
| p53 | In vitro DNA binding (Luciferase fragment complementation) | IC50 | 180 nM | [1][2][3] |
| p53 | In vivo (cellular) | Effective Concentration | 2-40 µM | [4] |
| p63 | In vitro DNA binding (Competition with zinc finger protein) | Inhibition | Yes | [1][5] |
| p73 | In vitro DNA binding (Competition with zinc finger protein) | Inhibition | Yes | [1][5] |
| TCF1 | In vitro DNA binding (Competition with zinc finger protein) | Inhibition | No | [1][5] |
| E2F1 | Not specified | Inhibition | No | [1][2][3] |
| c-Myc | Not specified | Inhibition | No | [1][2][3] |
Mechanism of Action and Signaling Pathways
This compound directly interferes with the ability of p53 family proteins to bind to their specific DNA response elements.[1][2][3] This action prevents the transcriptional activation of target genes involved in cell cycle arrest and apoptosis.[1] A critical aspect of p53 regulation is its negative feedback loop with the E3 ubiquitin ligase MDM2.[6] Under normal conditions, p53 transcribes the MDM2 gene, and the resulting MDM2 protein targets p53 for proteasomal degradation, thus maintaining low cellular p53 levels.[6]
By inhibiting p53's DNA binding, this compound disrupts this feedback loop. The failure to transcribe MDM2 leads to an accumulation of p53 protein in the cell.[1][3] This paradoxical effect is a key consideration in the cellular activity of this compound.
Experimental Protocols
The identification and characterization of this compound involved a series of robust biochemical and cellular assays. The detailed methodologies for these key experiments are outlined below.
High-Throughput Screening (HTS) via Luciferase Fragment Complementation Assay
This cell-free assay was the primary method used to screen for inhibitors of p53 DNA binding.[1][2]
Principle: The assay is based on the reconstitution of a functional luciferase enzyme from its N-terminal (NLuc) and C-terminal (CLuc) fragments. Two zinc finger proteins, each fused to one of the luciferase fragments, are designed to bind to adjacent DNA sequences. When both proteins bind to the target DNA, NLuc and CLuc are brought into close proximity, restoring luciferase activity and generating a luminescent signal. The addition of a competing DNA-binding protein, such as p53, displaces the zinc finger proteins, leading to a decrease in the signal. A small molecule inhibitor of the competing protein's DNA binding will prevent this displacement, thus restoring the luminescent signal.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing the necessary components for both the luciferase reaction and protein-DNA binding.
-
Synthesize a DNA oligonucleotide containing the binding sites for the two zinc finger proteins and the p53 response element.
-
Express and purify the NLuc-Zinc Finger 1 and CLuc-Zinc Finger 2 fusion proteins.
-
Express and purify full-length p53 protein.
-
-
Assay Procedure:
-
In a 384-well plate, add the reaction buffer, the DNA oligonucleotide, and the two luciferase fragment fusion proteins to each well.
-
Add the p53 protein to the wells.
-
Add the test compounds (e.g., from a chemical library) or this compound at various concentrations.
-
Incubate the plate at room temperature to allow the binding reactions to reach equilibrium.
-
Add the luciferase substrate to all wells.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
A higher luminescent signal in the presence of a test compound indicates inhibition of p53 DNA binding.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Biotinylated Oligonucleotide Pull-Down Assay
This assay provides a direct biochemical confirmation of the inhibition of p53's interaction with its DNA response element.[1][5]
Protocol:
-
Probe Preparation: Synthesize a double-stranded DNA oligonucleotide containing a consensus p53 binding site, with one strand labeled with biotin at the 5' end.
-
Binding Reaction:
-
Incubate purified p53 protein (or cell lysate containing p53) with the biotinylated DNA probe in a suitable binding buffer.
-
In parallel reactions, add this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Allow the binding reaction to proceed for a specified time at room temperature or 37°C.
-
-
Complex Capture:
-
Add streptavidin-coated magnetic beads to the reaction mixture.
-
Incubate to allow the biotinylated DNA-protein complexes to bind to the streptavidin beads.
-
-
Washing:
-
Use a magnetic stand to pellet the beads and discard the supernatant.
-
Wash the beads several times with the binding buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific for p53, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the amount of bound p53 using an enhanced chemiluminescence (ECL) substrate and imaging system. A decrease in the p53 band intensity in the presence of this compound indicates inhibition of DNA binding.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to verify the inhibition of p53 DNA binding within a cellular context.[1]
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., U2OS cells) to the desired confluency.
-
Treat the cells with this compound or a vehicle control. In some experiments, cells can be co-treated with a DNA-damaging agent (e.g., ionizing radiation) to induce p53 activity.[1]
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin into fragments of 200-1000 base pairs using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the cleared lysate overnight at 4°C with an antibody specific for p53 or a negative control antibody (e.g., IgG).
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Use quantitative PCR (qPCR) to measure the amount of a specific p53 target gene promoter (e.g., the p21 promoter) that was co-immunoprecipitated with p53.[1] A reduction in the amount of amplified target DNA in this compound-treated cells compared to control cells indicates inhibition of p53 binding to the promoter in vivo.
-
Conclusion
This compound is a selective and potent inhibitor of the DNA-binding activity of the p53 family of proteins. The compound's mechanism of action, which involves the direct disruption of the protein-DNA interface, has been thoroughly characterized through a series of well-defined biochemical and cellular assays. The paradoxical accumulation of p53 due to the disruption of the MDM2 feedback loop is a noteworthy feature of its cellular activity. The detailed protocols provided herein offer a foundation for further investigation into this compound and the development of next-generation inhibitors targeting transcription factors.
References
- 1. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
Preliminary Studies on NSC194598 in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC194598 has emerged as a molecule of interest in preclinical cancer research due to its dual mechanism of action targeting key pathways involved in tumor progression. This small molecule acts as an inhibitor of p53 DNA binding and also interacts with G-quadruplex structures, notably within the promoter region of the RET oncogene. This technical guide provides a comprehensive overview of the preliminary studies on this compound, detailing its mechanism of action, experimental protocols, and quantitative data from key research findings.
Core Mechanisms of Action
This compound exhibits a multifaceted approach to cancer cell modulation primarily through two distinct mechanisms:
-
Inhibition of p53 DNA Binding: this compound directly interferes with the ability of the tumor suppressor protein p53 to bind to its target DNA sequences. This inhibition has been shown to paradoxically lead to p53 accumulation in cancer cells by disrupting the negative feedback loop with its key regulator, MDM2. While p53 is a critical tumor suppressor, its inhibition by this compound has been explored as a strategy to protect normal tissues from the toxic effects of radiation and chemotherapy.[1]
-
G-Quadruplex Stabilization in the RET Oncogene Promoter: this compound interacts with and stabilizes G-quadruplex structures. These are non-canonical secondary DNA structures that can form in guanine-rich sequences, such as the promoter region of the RET proto-oncogene. By stabilizing these structures, this compound can modulate the transcription of the RET gene, which is often overexpressed or mutated in various cancers, including medullary thyroid carcinoma.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Context | Reference |
| IC50 (p53 DNA-binding inhibition) | 180 nM | In vitro | [1][2] |
| Effective Concentration (p53 DNA-binding inhibition) | 2-40 µM | In vivo | [2] |
IC50: Half-maximal inhibitory concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these preliminary findings.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is adapted from studies investigating the in-cell-culture inhibition of p53 DNA binding by this compound.
Objective: To determine if this compound reduces the binding of p53 to the promoter regions of its target genes (e.g., p21 and MDM2) in cells.
Cell Line: U2OS (human osteosarcoma) cells are commonly used as they have wild-type p53.
Protocol:
-
Cell Treatment:
-
Culture U2OS cells to approximately 80-90% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 5-20 µM) for a specified time (e.g., 4 hours). A vehicle control (e.g., DMSO) should be run in parallel.
-
For studies involving DNA damage, cells can be irradiated (IR) prior to or during this compound treatment.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect by centrifugation.
-
Resuspend the cell pellet in lysis buffer (containing protease inhibitors).
-
Sonicate the lysate to shear chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared lysate with an anti-p53 antibody (or a negative control IgG) overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 1-2 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the p53 binding sites on the promoter regions of target genes.
-
p21 promoter primers:
-
Forward: 5'-AGGAAGGGGATGGTAGGAGA-3'
-
Reverse: 5'-ACACAAGCACACATGCATCA-3'
-
-
MDM2 promoter primers:
-
Forward: 5'-GGGCTATTTAAACCATGCATTTTC-3'
-
Reverse: 5'-GTCCGTGCCCACAGGTCTA-3'
-
-
Analyze the data using the percent input method or relative to the IgG control.
-
Conclusion
The preliminary research on this compound highlights its potential as a dual-action agent in cancer research. Its ability to inhibit p53 DNA binding offers a novel approach to mitigate the side effects of conventional cancer therapies, while its interaction with G-quadruplexes in the RET oncogene promoter presents a targeted strategy for cancers dependent on this pathway. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic applications of this compound. Future studies should focus on expanding the range of cancer cell lines tested, conducting more extensive in vivo efficacy and toxicity studies, and further elucidating the molecular details of its interaction with both p53 and G-quadruplex DNA.
References
Methodological & Application
Application Notes and Protocols for NSC194598 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC194598 is a potent small-molecule inhibitor of the p53 tumor suppressor protein's DNA binding activity, demonstrating a half-maximal inhibitory concentration (IC50) of 180 nM in in vitro assays.[1][2][3] This compound selectively targets the DNA-binding domain of p53 and its homologs, p63 and p73, without significantly affecting other transcription factors such as E2F1, TCF1, and c-Myc.[1][2][3] Notably, a single dose of this compound has been shown to enhance the survival of mice following exposure to otherwise lethal doses of gamma radiation.[1][2][3] This document provides a detailed protocol for the in vivo application of this compound in a murine model of radiation protection, based on published preclinical studies. Additionally, it outlines protocols for key analytical methods to assess the compound's biological effects.
Mechanism of Action: p53 Inhibition
Under cellular stress, such as DNA damage induced by radiation, the p53 protein is stabilized and activated, leading to the transcriptional activation of target genes that can initiate apoptosis (programmed cell death) or cell cycle arrest. This compound exerts its protective effect by binding to the DNA-binding domain of p53, thereby preventing it from binding to the promoter regions of its target genes.[1] This inhibition of p53's transcriptional activity blocks the downstream signaling cascade that leads to apoptosis in normal tissues, thereby mitigating the toxic effects of radiation.[1]
Interestingly, in the absence of cellular stress, treatment with this compound can lead to an accumulation of p53. This is due to the disruption of the negative feedback loop between p53 and MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[1][2][3]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting the p53-mediated apoptotic pathway.
Experimental Protocols
In Vivo Radiation Protection Study in Mice
This protocol describes a study to evaluate the radioprotective effects of this compound in a mouse model.
Experimental Workflow Diagram
Caption: Workflow for the in vivo radiation protection study.
Materials:
-
C57BL/6 mice[1]
-
This compound
-
Sterile vehicle for injection (e.g., DMSO, PEG, saline; Note: The specific vehicle used in the reference study is not detailed and requires optimization)
-
Gamma irradiator
-
Standard animal housing and monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimate C57BL/6 mice to the animal facility for at least one week prior to the experiment.
-
This compound Preparation and Administration:
-
Dosage: The precise dosage in mg/kg was not specified in the primary literature due to solubility limitations.[1] A dose-finding study is recommended to determine the maximum tolerated dose (MTD).
-
Administration: Administer a single intraperitoneal (i.p.) injection of this compound.
-
-
Irradiation: Immediately following the administration of this compound, expose the mice to a single dose of 8 Gy gamma radiation.[1]
-
Monitoring:
Quantitative Data Summary
| Parameter | Control Group (Vehicle + 8 Gy IR) | This compound Group (+ 8 Gy IR) | Reference |
| Survival | Decreased survival | Increased survival | [1] |
| Body Weight | Significant weight loss | Attenuated weight loss | [1] |
Western Blot Analysis of Protein Expression in Thymocytes
This protocol is for assessing the levels of key proteins involved in the p53 pathway in thymocytes isolated from treated and control mice.
Materials:
-
Isolated primary mouse thymocytes
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-PARP, anti-Caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Thymocyte Isolation: Isolate primary thymocytes from mice.
-
Cell Lysis: Lyse the thymocytes in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Data from In Vitro Thymocyte Experiments
| Treatment Group | Cleaved PARP | Cleaved Caspase 3 | p53 Accumulation | Reference |
| Control (no treatment) | Baseline | Baseline | Baseline | [1] |
| IR (5 Gy) | Increased | Increased | Increased | [1] |
| IR (5 Gy) + this compound (0.5–10 µM) | Decreased | Decreased | Increased | [1] |
| This compound (high concentrations) | Increased | Not specified | Increased | [1] |
Chromatin Immunoprecipitation (ChIP) for p53 DNA Binding
This protocol is to assess the in vivo binding of p53 to the promoter regions of its target genes in tissues from treated and control mice.
Materials:
-
Thymus tissue
-
Formaldehyde (for crosslinking)
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Anti-p53 antibody for ChIP
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR (for p21 and MDM2 promoter regions)
-
qPCR master mix and instrument
Procedure:
-
Tissue Crosslinking: Crosslink proteins to DNA in fresh thymus tissue using formaldehyde. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the chromatin with an anti-p53 antibody overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with Protein A/G magnetic beads.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the DNA.
-
qPCR Analysis: Quantify the amount of p21 and MDM2 promoter DNA in the immunoprecipitated samples by qPCR.
Conclusion
The small molecule this compound presents a promising strategy for mitigating the acute toxicity of radiation in normal tissues by inhibiting p53-mediated apoptosis. The protocols outlined in this document provide a framework for conducting in vivo studies in mice to further investigate the efficacy and mechanism of action of this compound. It is important to note that key experimental parameters, such as the precise in vivo dosage and the optimal vehicle for administration, were not available in the primary literature and will require empirical determination.
References
Application Notes and Protocols for NSC194598 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC194598 is a potent small molecule inhibitor of the p53 tumor suppressor protein's DNA binding activity. It has been identified to interfere with the transcriptional activation of p53 target genes, making it a valuable tool for studying the p53 signaling pathway and for potential therapeutic applications where transient p53 inhibition is desired. These application notes provide detailed protocols and recommended concentrations for the use of this compound in various cell culture experiments.
Mechanism of Action
This compound selectively inhibits the sequence-specific DNA binding of p53 and its homologs, p63 and p73.[1][2] The in vitro IC50 for the inhibition of p53 DNA binding is approximately 180 nM.[1][3] In cell-based assays, this compound has been shown to suppress the transcriptional activation of p53 target genes such as CDKN1A (p21), MDM2, and PUMA following DNA damage induced by ionizing radiation (IR) or chemotherapeutic agents.[2]
A noteworthy characteristic of this compound is its paradoxical effect on p53 protein levels. Treatment with this compound alone can lead to an accumulation of p53.[1][2] This is attributed to the disruption of the negative feedback loop between p53 and its E3 ubiquitin ligase, MDM2. By inhibiting p53's ability to transcribe MDM2, the degradation of p53 is reduced, leading to its accumulation.[2]
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Experiments
| Application | Cell Line(s) | Concentration Range | Notes |
| Inhibition of p53 DNA Binding (in vitro) | - | 180 nM (IC50) | This is the half-maximal inhibitory concentration in a cell-free assay.[1][3] |
| Inhibition of p53-dependent transcription | U2OS, HCT116, A549 | 10 - 40 µM | Effective concentrations for inhibiting the expression of p53 target genes like p21 and MDM2 after DNA damage.[2] |
| Induction of p53 accumulation | U2OS, HCT116 | 10 - 20 µM | Paradoxical increase in p53 protein levels is observed in this range when used as a single agent.[2] |
| Radioprotection (inhibition of apoptosis) | Primary mouse thymocytes | 0.5 - 10 µM | Blocked cleavage of PARP and Caspase 3 after irradiation. |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound for cell viability.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a broad concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Western Blot Analysis of p53 and p21 Expression
This protocol is for assessing the effect of this compound on the expression of p53 and its downstream target, p21.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., 10, 20, 40 µM) for the desired time (e.g., 4-24 hours). Include a vehicle control. For DNA damage studies, co-treat with a DNA damaging agent like etoposide or irradiate the cells.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for p53 Binding to the p21 Promoter
This protocol details a method to assess the in-cell inhibition of p53 binding to its target gene promoters by this compound.[2]
Materials:
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and chromatin shearing buffers
-
Sonicator
-
Anti-p53 antibody for ChIP
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for the p21 promoter (for qPCR)
Procedure:
-
Seed U2OS cells in 10-cm plates and grow to 80-90% confluency.
-
Treat cells with this compound (e.g., 20 µM) for 4 hours. For DNA damage studies, irradiate the cells (e.g., 10 Gy) before or during the treatment.
-
Cross-link protein to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the cross-linking by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.
-
Incubate the sheared chromatin with an anti-p53 antibody or an IgG control overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C and treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
Analyze the enrichment of the p21 promoter region by quantitative PCR (qPCR) using specific primers.
Visualizations
Caption: this compound inhibits p53's transcriptional activity.
Caption: General workflow for evaluating this compound effects.
References
Preparation of NSC194598 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of NSC194598 using dimethyl sulfoxide (DMSO) as the solvent. This compound is a known inhibitor of p53 DNA-binding activity, a critical pathway in cancer research and drug development.[1][2] Adherence to this protocol will ensure the accurate and consistent preparation of this compound for use in various experimental settings.
Introduction
This compound is a small molecule that has been identified as an inhibitor of the DNA-binding activity of the tumor suppressor protein p53, with an in vitro IC50 of 180 nM.[1][2][3] It also demonstrates inhibitory effects on the p53 homologs, p63 and p73.[2][4] By preventing p53 from binding to DNA, this compound can modulate p53-mediated transcriptional activation and subsequent cellular processes.[2] This makes it a valuable tool for studying the p53 signaling pathway and for investigating potential therapeutic strategies that target this pathway. Accurate preparation of a stable stock solution is the first critical step for reliable experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₁₉N₃O |
| Molecular Weight | 317.38 g/mol [1] |
| CAS Number | 5358-76-9[1] |
| Appearance | Light yellow to yellow solid[1][5] |
| Solubility in DMSO | 8.3 mg/mL (26.15 mM)[1][5][6] |
| Storage (Solid) | -20°C for 3 years; 4°C for 2 years[1][5] |
| Storage (DMSO Solution) | -80°C for 6 months; -20°C for 1 month[1][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)[1][5][6]
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes.[7] This prevents condensation from forming on the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.1738 mg of this compound.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM stock solution from 3.1738 mg of this compound, add 1 mL of DMSO. Note: Hygroscopic DMSO can significantly impact solubility; always use a fresh, high-quality grade.[1][5][6]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Ultrasonication and Warming: To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes.[1][3][5] Gentle warming to 37°C can also aid solubility.[3] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[8][9]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][5]
Stock Solution Preparation Table:
| Desired Concentration | Mass of this compound for 1 mL | Volume of DMSO |
| 1 mM | 0.3174 mg | 1 mL |
| 5 mM | 1.5869 mg | 1 mL |
| 10 mM | 3.1738 mg | 1 mL |
Application Notes and Best Practices
-
Dilution for Cell-Based Assays: When preparing working solutions for cell culture experiments, it is recommended to perform a stepwise dilution. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cellular toxicity.[9] A negative control containing the same concentration of DMSO should always be included in the experiment.[9]
-
Stability: Long-term storage of this compound in solution is not recommended.[7] Prepare fresh working solutions from the frozen stock aliquots for each experiment. Once thawed, aliquots may be kept at 4°C for up to two weeks, though using them immediately is best practice.[10]
-
Sterilization: As this compound solutions are not typically provided sterile, if required for your experiment, filter the working solution through a 0.22 µm syringe filter before adding it to your sterile culture medium.[10]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. dbaitalia.it [dbaitalia.it]
Optimal storage conditions for long-term stability of NSC194598.
Application Notes and Protocols for NSC194598
Topic: Optimal Storage Conditions for Long-Term Stability of this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a potent p53 DNA-binding inhibitor with an in vitro IC50 value of 180 nM.[1][2][3] It selectively inhibits the DNA binding of p53 and its homologs, p63 and p73, without affecting other transcription factors such as E2F1, TCF1, and c-Myc.[1][2][3] This compound has been shown to suppress p53 transcriptional output following DNA damage and enhance the survival of mice after irradiation, highlighting its potential in research related to mitigating the acute toxicity of radiation and chemotherapy.[2][4] Proper storage and handling of this compound are crucial to maintain its stability and ensure the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the optimal long-term storage of this compound.
Data Presentation: Storage and Solubility
The long-term stability of this compound is dependent on its physical state (powder or in solvent) and the storage temperature. The following table summarizes the recommended storage conditions to ensure the compound's integrity over time.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Once prepared, solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4][5] |
| -20°C | 1 month | Use within one month when stored at -20°C.[4][5][6][7] |
Solubility: this compound is soluble in DMSO and 0.1N HCl (aq).[1] For in vitro studies, a stock solution can be prepared in DMSO at a concentration of 8.3 mg/mL (26.15 mM), which may require ultrasonic treatment and warming to fully dissolve.[4][5] It is important to use newly opened, hygroscopic DMSO, as its water content can significantly impact solubility.[5]
Experimental Protocols
General Protocol for Preparing Stock Solutions:
-
Bring the vial of powdered this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of the desired solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
To aid dissolution, the vial can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[3]
-
Once the compound is fully dissolved, centrifuge the vial briefly to ensure all the solution is collected at the bottom.
-
Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (-80°C for up to 6 months or -20°C for up to 1 month).[4][5]
Mandatory Visualization
The following diagrams illustrate the recommended workflow for handling this compound and a generalized view of potential degradation pathways for small molecules.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Using NSC194598 to Study p53-Dependent Gene Transcription: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC194598 is a small molecule inhibitor that directly targets the DNA-binding activity of the tumor suppressor protein p53.[1][2][3] This compound has emerged as a valuable chemical probe for investigating the intricacies of p53-dependent gene transcription and its downstream cellular consequences. Unlike inhibitors that target the interaction of p53 with its negative regulator MDM2, this compound directly interferes with the ability of p53 to bind to the response elements of its target genes.[2] This unique mechanism of action makes it a powerful tool for dissecting the specific roles of p53's transcriptional activity in various biological processes, including cell cycle arrest, apoptosis, and DNA repair.
One of the interesting characteristics of this compound is its paradoxical effect on p53 protein levels. In the absence of cellular stress, treatment with this compound can lead to an accumulation of p53.[2][3] This is attributed to the disruption of the p53-MDM2 negative feedback loop, as MDM2 is a transcriptional target of p53. However, when p53 is activated by stimuli such as DNA damage, this compound effectively inhibits the transcriptional upregulation of p53 target genes.[2][3]
These application notes provide a comprehensive guide for utilizing this compound to study p53-dependent gene transcription. Included are summaries of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
This compound Activity and Specificity
| Parameter | Value | Species/System | Reference |
| In Vitro IC50 | 180 nM | Cell-free p53 DNA-binding assay | [1][2][3] |
| In Vivo Concentration | 2-40 µM | Mouse models | [1] |
| Selectivity | Inhibits p53, p63, and p73 | In vitro DNA-binding assays | [2][3] |
| No significant inhibition | E2F1, TCF1, c-Myc | In vitro DNA-binding assays | [2][3] |
Effects of this compound on p53 Target Gene Expression
| Cell Line | Treatment | Target Gene | Effect | Quantitative Data | Reference |
| U2OS | Irradiation (IR) + this compound | p21 | Inhibition of IR-induced expression | Concentration-dependent decrease | [2] |
| U2OS | Irradiation (IR) + this compound | MDM2 | Inhibition of IR-induced expression | Concentration-dependent decrease | [2] |
| U2OS | Doxorubicin + this compound | p21 | Inhibition of doxorubicin-induced expression | Not specified | [2] |
Experimental Protocols
Cell Culture and Treatment
Cell Lines: U2OS (human osteosarcoma) cells, which express wild-type p53, are a suitable model. Other cell lines with functional p53 can also be used.
Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
This compound Preparation and Application:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
For experiments, dilute the stock solution in culture medium to the desired final concentration. A typical concentration range for in vitro experiments is 1-10 µM.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Induction of p53 Activity:
-
Irradiation: Expose cells to ionizing radiation (e.g., 5-10 Gy) using a gamma-irradiator.
-
Doxorubicin Treatment: Treat cells with doxorubicin (a DNA-damaging agent) at a concentration of 0.2-1 µM.
-
Nutlin-3 Treatment: Treat cells with Nutlin-3 (an MDM2 inhibitor) at a concentration of 5-10 µM to stabilize p53.
Western Blot Analysis of p53 and Target Gene Expression
Objective: To determine the effect of this compound on the protein levels of p53 and its transcriptional targets (e.g., p21, MDM2).
Materials:
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with this compound for 1-2 hours.
-
Induce p53 activity (e.g., with irradiation or doxorubicin).
-
After the desired incubation time (e.g., 8-24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin or GAPDH).
Luciferase Reporter Assay for p53 Transcriptional Activity
Objective: To quantitatively measure the effect of this compound on p53-dependent gene transcription.
Materials:
-
p53-responsive luciferase reporter plasmid (e.g., pG13-luc, which contains multiple p53 binding sites upstream of a luciferase gene)
-
Control plasmid with a constitutively active promoter (e.g., Renilla luciferase plasmid for normalization)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
Protocol:
-
Seed cells in a 24-well plate and grow to 60-70% confluency.
-
Co-transfect the cells with the p53-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, pre-treat the cells with this compound for 1-2 hours.
-
Induce p53 activity (e.g., with doxorubicin or Nutlin-3).
-
After 16-24 hours of induction, lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound inhibits the binding of p53 to the promoter regions of its target genes in vivo.
Materials:
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonication equipment
-
Anti-p53 antibody for ChIP
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
PCR purification kit
-
Primers for qPCR targeting the p53 response elements in the promoters of p21 and MDM2.
Protocol:
-
Grow U2OS cells in 10 cm dishes to 80-90% confluency.
-
Pre-treat cells with this compound for 1-2 hours, followed by p53 induction (e.g., irradiation).
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-p53 antibody or normal IgG.
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the complexes from the beads and reverse the crosslinks by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Perform quantitative PCR (qPCR) using primers specific for the p53 binding sites in the p21 and MDM2 promoters.
-
Analyze the data as a percentage of input DNA.
Mandatory Visualizations
Caption: Mechanism of this compound action on the p53 signaling pathway.
Caption: Workflow for studying p53 transcription with this compound.
References
Application of NSC194598 in chemotherapy sensitization studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NSC194598 is a potent and selective small molecule inhibitor of the p53 tumor suppressor protein's DNA-binding activity, with an in vitro IC50 of 180 nM.[1][2] By binding to the DNA-binding domain of p53 and its homologs, p63 and p73, this compound effectively suppresses their transcriptional activation in response to genotoxic stress induced by chemotherapy and radiation.[1][2] This unique mechanism of action positions this compound as a valuable tool in chemotherapy research, primarily through the protection of normal, healthy tissues from the cytotoxic effects of anticancer treatments. This application effectively widens the therapeutic window, a critical aspect of "chemotherapy sensitization" in a broader context. While this compound's primary documented role is radioprotection and chemoprotection of normal cells, its ability to modulate the p53 pathway warrants investigation into its potential to sensitize p53-wild-type tumors to certain therapeutic agents, although direct evidence for this is currently limited.
When administered alone, this compound can paradoxically cause an accumulation of p53. However, in the presence of DNA-damaging agents like chemotherapy or radiation, it effectively inhibits the induction of p53 target genes.[2][3]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell-Free/Cell-Based | Reference |
| IC50 (p53 DNA-binding) | 180 nM | Cell-Free | [1][2] |
In Vivo Application of this compound
| Application | Outcome | Animal Model | Reference |
| Radiation Protection | Increased survival of mice after irradiation. | Mice | [1][2] |
| Chemotherapy Protection | Suggested to reduce acute toxicity to normal tissues. | --- | [1][2] |
Signaling Pathway
The primary mechanism of this compound involves the direct inhibition of p53's ability to bind to DNA. This prevents the transactivation of p53 target genes that are involved in apoptosis and cell cycle arrest, which are key pathways through which chemotherapy and radiation exert their cytotoxic effects on rapidly dividing cells, including healthy tissues.
Caption: Mechanism of action of this compound in inhibiting p53-mediated transcription.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Mediated Chemoprotection of Normal Cells
Objective: To determine the ability of this compound to protect non-cancerous cells from chemotherapy-induced cytotoxicity.
Materials:
-
Normal human cell line (e.g., human fibroblasts, epithelial cells)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., doxorubicin, cisplatin)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the normal human cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a vehicle control (DMSO).
-
Chemotherapy Treatment: Add the chemotherapeutic agent at a pre-determined cytotoxic concentration (e.g., IC50) to the wells already containing this compound.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell type and chemotherapeutic agent.
-
Cell Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine if this compound pre-treatment increases cell survival in the presence of the chemotherapeutic agent.
Protocol 2: In Vivo Evaluation of this compound in Reducing Chemotherapy-Induced Toxicity
Objective: To assess the efficacy of this compound in mitigating the systemic toxicity of chemotherapy in a mouse model.
Materials:
-
Healthy mice (e.g., C57BL/6 or BALB/c)
-
This compound (formulated for in vivo administration)
-
Chemotherapeutic agent (e.g., cisplatin, 5-FU)
-
Sterile saline or appropriate vehicle
-
Animal monitoring equipment
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Grouping: Randomly divide the mice into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy alone
-
Group 4: this compound + Chemotherapy
-
-
Treatment Administration:
-
Administer this compound (e.g., via intraperitoneal injection) to Groups 2 and 4 at a pre-determined dose.
-
After a specified time (e.g., 1-2 hours), administer the chemotherapeutic agent to Groups 3 and 4.
-
-
Monitoring: Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Endpoint Analysis: At the end of the study period (e.g., 14-21 days), or when humane endpoints are reached, euthanize the mice.
-
Tissue Analysis: Collect blood for complete blood count (CBC) and serum chemistry analysis. Harvest organs (e.g., bone marrow, spleen, intestine) for histological examination to assess tissue damage.
-
Data Analysis: Compare the survival rates, body weight changes, and histopathological scores between the different treatment groups.
Experimental Workflow Visualization
Caption: Workflow for in vivo evaluation of this compound's protective effects.
Conclusion
This compound represents a promising research tool for investigating strategies to mitigate the adverse effects of chemotherapy and radiotherapy on normal tissues. Its well-defined mechanism of action as a p53 DNA-binding inhibitor provides a clear rationale for its protective effects. The provided protocols offer a framework for researchers to explore and validate the application of this compound in various preclinical models. Further research is warranted to explore its potential in combination therapies, not only for its protective capabilities but also to investigate any context-dependent sensitizing effects on specific tumor types.
References
Application Notes and Protocols for Assessing the Effect of NSC194598 on Cell Viability
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing NSC194598, a potent p53 DNA-binding inhibitor, and assessing its impact on cell viability.
Introduction to this compound
This compound is a small molecule that has been identified as an inhibitor of the p53 tumor suppressor protein's DNA-binding activity.[1][2][3] It has an in vitro IC50 of 180 nM.[1][3][4] The primary mechanism of action for this compound is its ability to selectively bind to the DNA-binding domain of p53, as well as its homologs p63 and p73, thereby preventing their interaction with target DNA sequences.[2][4][5] This inhibition of DNA binding suppresses the transcriptional activation of p53 target genes.[2][4] Interestingly, treatment with this compound alone can lead to an accumulation of p53. This is due to the disruption of the negative feedback loop involving MDM2, a p53 target gene that promotes p53 degradation.[3][4][5] However, when p53 is activated by DNA-damaging agents like irradiation or chemotherapy, this compound effectively inhibits the induction of p53 target genes.[3][4][5] This property makes this compound a valuable tool for studying p53-mediated cellular processes and a potential agent for protecting normal tissues from the toxic effects of radiation and chemotherapy.[3][4]
p53 Signaling Pathway and this compound's Point of Intervention
The p53 signaling pathway is a critical regulator of cellular responses to stress, including DNA damage. Upon activation, p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.[6] this compound intervenes in this pathway by directly preventing p53 from binding to the promoter regions of its target genes.
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for culturing cells and treating them with this compound.
-
Materials:
-
Cell line of interest (e.g., U2OS, primary mouse thymocytes)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
This compound (store as a stock solution at -80°C)[1]
-
Vehicle control (e.g., DMSO)
-
DNA damaging agent (e.g., gamma irradiation, doxorubicin) (optional)
-
Multi-well plates (6, 24, or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
-
Procedure:
-
Culture cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells into multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 0.5 µM to 10 µM).[4] Also, prepare a vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
If investigating the protective effects of this compound, treat cells with a DNA damaging agent according to the specific experimental design. For example, cells can be irradiated or treated with a chemotherapeutic drug.[4]
-
Incubate the cells for the desired time period (e.g., 6, 20, or 24 hours).[4]
-
Assessment of Cell Viability
Multiple methods can be employed to assess cell viability following treatment with this compound.
This assay distinguishes between viable and non-viable cells based on membrane integrity.[7]
-
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
-
Procedure:
-
After treatment, collect the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Resuspend the cell pellet in a known volume of phosphate-buffered saline (PBS).
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.[7]
-
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[8]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]
-
96-well plate reader
-
-
Procedure:
-
Culture and treat cells in a 96-well plate as described in Protocol 1.
-
Following the treatment period, add 10 µl of MTT solution to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9]
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly and measure the absorbance at 570 nm using a plate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression levels of p53 and its downstream targets.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-cleaved PARP, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to determine if this compound inhibits the binding of p53 to the promoter regions of its target genes in vivo.[4]
-
Materials:
-
Formaldehyde for cross-linking
-
Glycine for quenching
-
Lysis and sonication buffers
-
Anti-p53 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting p53-responsive elements in gene promoters (e.g., p21, MDM2)
-
qPCR reagents and instrument
-
-
Procedure:
-
Treat cells with this compound and/or a DNA damaging agent.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin by sonication.
-
Immunoprecipitate the p53-DNA complexes using an anti-p53 antibody and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Purify the DNA.
-
Quantify the amount of precipitated promoter DNA using qPCR with specific primers.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (Trypan Blue Exclusion Assay)
| Treatment Group | Concentration | Viable Cells (%) |
| Vehicle Control | - | 95 ± 3 |
| This compound | 1 µM | 93 ± 4 |
| This compound | 5 µM | 91 ± 5 |
| DNA Damage Agent | - | 45 ± 6 |
| DNA Damage Agent + this compound | 1 µM | 60 ± 5 |
| DNA Damage Agent + this compound | 5 µM | 75 ± 4 |
Table 2: Relative Protein Expression Levels from Western Blot Analysis
| Treatment Group | p53 | p21 | Cleaved PARP |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (5 µM) | 1.8 | 1.2 | 1.1 |
| DNA Damage Agent | 2.5 | 4.0 | 3.5 |
| DNA Damage Agent + this compound (5 µM) | 2.6 | 1.5 | 1.8 |
Table 3: p53 Occupancy at the p21 Promoter (ChIP-qPCR)
| Treatment Group | Fold Enrichment (vs. IgG) |
| Vehicle Control | 1.2 ± 0.3 |
| DNA Damage Agent | 8.5 ± 1.1 |
| DNA Damage Agent + this compound (5 µM) | 2.1 ± 0.5 |
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. physiology.elte.hu [physiology.elte.hu]
Application Notes & Protocols for Determining the IC50 of NSC194598
Introduction
NSC194598 is a small molecule identified as a potent inhibitor of the p53 tumor suppressor's DNA-binding activity.[1][2][3] By directly interfering with the ability of p53 to bind to its consensus DNA sequences, this compound prevents the transcriptional activation of p53 target genes, which are crucial for processes like apoptosis and cell cycle arrest. This makes it a valuable tool for studying the roles of p53 in response to cellular stress, such as DNA damage induced by radiation or chemotherapy.[3][4] Accurately determining the half-maximal inhibitory concentration (IC50) of this compound is critical for its application in in vitro studies. These application notes provide detailed protocols for various assays suitable for this purpose, catering to researchers in oncology, cell biology, and drug discovery.
Mechanism of Action
This compound functions by inhibiting the sequence-specific binding of p53 to DNA.[4] In response to cellular stress (e.g., DNA damage), p53 is stabilized and activated, leading to the transcription of target genes that regulate cell fate. This compound prevents this transcriptional output. Interestingly, in unstressed cells, treatment with this compound can disrupt the negative feedback loop involving MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[3][4][5] By inhibiting p53's ability to transcribe the MDM2 gene, this compound can paradoxically lead to an accumulation of inactive p53 protein.[3][4][5] The compound selectively affects p53 and its homologs p63 and p73, with no significant impact on other transcription factors like E2F1, TCF1, or c-Myc.[2][3][5]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound from in vitro assays.
| Assay Type | Target | IC50 Value | Reference |
| Cell-Free DNA-Binding Assay | p53 protein | 180 nM | [1][2][3][4] |
| In Vivo (effective concentration) | Mouse models | 2-40 µM | [1] |
Experimental Protocols
Protocol 1: Cell-Free Luciferase Fragment Complementation Assay for p53-DNA Binding
This biochemical assay provides a direct and quantitative measurement of this compound's ability to inhibit p53-DNA interaction in a cell-free system.[3][6] It utilizes a p53 protein fused to a luciferase fragment, where DNA binding induces a conformational change or dimerization that allows for luciferase complementation and signal generation.
Principle: A fusion protein of p53 and a luciferase fragment (e.g., C-terminal of luciferase, Cluc) is used.[3][6] When the p53-Cluc fusion protein binds to its specific DNA recognition sequence, it brings the luciferase fragments into proximity, reconstituting enzyme activity, which can be measured by luminescence. An inhibitor like this compound will prevent this binding, leading to a decrease in the luminescent signal.
Materials:
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Recombinant p53-Cluc fusion protein
-
Double-stranded biotinylated oligonucleotide containing the p53 consensus binding site
-
This compound stock solution (in DMSO)
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Assay Buffer (e.g., PBS with 1 mM DTT, 5% glycerol, 0.1% BSA)
-
Luciferase substrate (e.g., luciferin)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical starting concentration might be 10 µM, with 1:3 or 1:4 serial dilutions. Include a DMSO-only control.
-
Reaction Setup: In each well of the microplate, add the components in the following order:
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5 µL of this compound dilution (or DMSO control).
-
5 µL of recombinant p53-Cluc fusion protein diluted in assay buffer.
-
Mix gently and incubate for 30 minutes at room temperature to allow for compound-protein interaction.
-
-
Initiate Binding Reaction: Add 10 µL of the biotinylated p53-binding DNA oligonucleotide to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow for DNA binding and luciferase complementation.
-
Signal Detection: Add 20 µL of luciferase substrate to each well. Read the luminescence immediately on a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background signal (wells with no protein).
-
Normalize the data to the DMSO control (0% inhibition) and a no-DNA control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value.
-
Protocol 2: Cell-Based p53-Responsive Reporter Assay
This assay measures the ability of this compound to inhibit p53-dependent transcription within a cellular context.
Principle: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with p53 response elements (e.g., the p21 or BAX promoter). A DNA-damaging agent is used to activate endogenous p53. In the presence of an inhibitor like this compound, p53 will be unable to bind to the promoter and drive luciferase expression, resulting in a lower signal.
Materials:
-
Human cell line with wild-type p53 (e.g., HCT116, A549)
-
p53-responsive luciferase reporter plasmid (e.g., pGL3-p21-promoter)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
DNA-damaging agent (e.g., Doxorubicin, Etoposide, or UV irradiation)
-
This compound stock solution
-
Cell culture medium and supplements
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the p53-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Treatment:
-
Remove the transfection medium.
-
Add fresh medium containing a fixed concentration of the DNA-damaging agent (pre-determined to robustly activate the reporter).
-
Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.
-
Signal Detection: Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Normalize the ratios to the DNA damage + DMSO control (0% inhibition).
-
Plot the normalized reporter activity against the logarithm of the this compound concentration and calculate the IC50 using non-linear regression.
-
Protocol 3: Biotinylated Oligonucleotide Pulldown Assay
This is a semi-quantitative biochemical assay used to visually confirm that this compound inhibits the physical interaction between p53 protein and its DNA target.[3][6]
Principle: Recombinant p53 protein is incubated with a biotinylated DNA probe containing the p53 binding site, in the presence or absence of this compound. Streptavidin-coated beads are then used to "pull down" the biotinylated DNA and any protein bound to it. The captured proteins are subsequently analyzed by Western blotting for p53.
Materials:
-
Recombinant human p53 protein
-
Biotinylated double-stranded DNA probe with p53 consensus site
-
Non-biotinylated competitor DNA probe (optional)
-
Streptavidin-coated magnetic beads or agarose resin
-
This compound stock solution
-
Binding Buffer (e.g., 20 mM HEPES, 100 mM KCl, 5% glycerol, 1 mM DTT)
-
Wash Buffer (Binding buffer with 0.1% Tween-20)
-
SDS-PAGE loading buffer
-
Anti-p53 primary antibody and appropriate HRP-conjugated secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Binding Reaction: In separate tubes, combine binding buffer, recombinant p53 protein, and varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 2 µM). Incubate for 30 minutes at room temperature.
-
Add DNA Probe: Add the biotinylated DNA probe to each reaction tube and incubate for another 30 minutes at room temperature.
-
Prepare Beads: While the binding reaction proceeds, wash the streptavidin beads with binding buffer.
-
Pulldown: Add the pre-washed streptavidin beads to each reaction tube. Incubate for 1 hour at 4°C with gentle rotation to capture the DNA-protein complexes.
-
Washing: Pellet the beads (using a magnet or centrifugation) and discard the supernatant. Wash the beads 3-4 times with cold Wash Buffer to remove non-specific binders.
-
Elution: After the final wash, resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-p53 antibody to detect the amount of p53 pulled down in each condition. A decrease in the p53 band intensity with increasing this compound concentration indicates inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Managing the MDM2-Negative Feedback Loop Disruption by NSC194598
Welcome to the technical support center for researchers utilizing NSC194598. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the tumor suppressor protein p53.[1][2][3] It functions by directly binding to p53 and preventing it from binding to DNA.[1][2][3] This inhibition of p53's transcriptional activity is a key aspect of its function.
Q2: Why do I observe an increase in total p53 levels after treating cells with this compound, a p53 inhibitor?
A2: This phenomenon is a known and expected consequence of disrupting the MDM2-p53 negative feedback loop. Under normal conditions, p53 transcriptionally upregulates MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By preventing p53 from binding to the promoter of the MDM2 gene, this compound inhibits MDM2 production. The subsequent decrease in MDM2-mediated degradation leads to an accumulation of total p53 protein. This is often referred to as a "paradoxical" effect.
Q3: Is the accumulated p53 transcriptionally active?
A3: Despite the increase in total p53 protein levels, the accumulated p53 is functionally impaired in its ability to bind to the DNA response elements of its target genes.[1] Therefore, the transcriptional activity of p53 is significantly reduced in the presence of this compound.
Q4: What is the selectivity profile of this compound?
A4: this compound has been shown to selectively inhibit the DNA binding of p53 and its homologs, p63 and p73. It does not significantly affect the DNA binding of other transcription factors such as E2F1, TCF1, and c-Myc.[1]
Q5: What are the recommended storage and handling conditions for this compound?
A5: For long-term storage, this compound should be stored as a solid at -20°C. For stock solutions, dissolve the compound in a suitable solvent like DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant change in p53 levels after this compound treatment. | 1. Cell line selection: The cell line may have a mutated or null p53, or a dysregulated MDM2-p53 feedback loop. 2. Compound inactivity: The compound may have degraded due to improper storage or handling. 3. Insufficient treatment time or concentration: The dose or duration of treatment may not be optimal for the chosen cell line. | 1. Confirm the p53 status of your cell line. Use a positive control cell line with wild-type p53 (e.g., A549, U2OS, HCT116). 2. Use a fresh aliquot of this compound. 3. Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Unexpectedly high levels of cell death. | 1. Off-target effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Use the lowest effective concentration of this compound. 2. Ensure the final solvent concentration in your culture medium is non-toxic (typically <0.5% for DMSO). |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell confluence, passage number, or media components can affect results. 2. Inconsistent compound preparation: Inaccurate dilutions or incomplete dissolution of this compound. | 1. Standardize your cell culture protocols, including seeding density and passage number. 2. Prepare fresh dilutions of this compound for each experiment and ensure complete dissolution. |
| No inhibition of p53 target gene expression despite p53 accumulation. | This is the expected outcome. The accumulated p53 is not transcriptionally active due to this compound-mediated inhibition of its DNA binding. | To confirm this, you can perform a chromatin immunoprecipitation (ChIP) assay to show reduced binding of p53 to the promoters of its target genes, such as p21 and MDM2. |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Reference |
| In Vitro IC₅₀ (p53 DNA binding) | 180 nM | [1][3] |
| In Vivo Effective Concentration | 2-40 µM | [3] |
Table 2: Illustrative Dose-Dependent Effect of this compound on Protein Levels (Hypothetical Data)
| This compound Concentration (µM) | Relative p53 Protein Level (Fold Change) | Relative MDM2 Protein Level (Fold Change) |
| 0 (Control) | 1.0 | 1.0 |
| 1 | 2.5 | 0.6 |
| 5 | 4.2 | 0.3 |
| 10 | 5.8 | 0.2 |
| 20 | 6.5 | 0.1 |
Note: This table presents hypothetical data to illustrate the expected trend. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Western Blot Analysis of p53 and MDM2
-
Cell Seeding and Treatment: Seed cells (e.g., A549 or U2OS) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53 (e.g., 1:1000 dilution) and MDM2 (e.g., 1:500 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH, 1:2000 dilution) as a loading control.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: MDM2-p53 Negative Feedback Loop and this compound Intervention.
Caption: General Experimental Workflow for this compound Evaluation.
Caption: Logical Flow of this compound's Effect on the p53-MDM2 Axis.
References
Cell-line specific responses to NSC194598 treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC194598. The information is designed to address specific issues that may be encountered during experimentation, with a focus on understanding cell-line specific responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of p53 DNA binding.[1][2][3][4] It has been shown to have an in vitro IC50 of 180 nM for inhibiting p53 sequence-specific DNA binding.[4] The compound also inhibits the DNA binding of p53 family members p63 and p73 but does not affect other transcription factors such as E2F1, TCF1, and c-Myc.[4]
Q2: How does this compound affect p53 signaling?
A2: The effect of this compound on p53 signaling is context-dependent. In cells with DNA damage (e.g., from irradiation or chemotherapy), where p53 is stabilized and activated, this compound inhibits the binding of p53 to the promoters of its target genes, thereby suppressing p53-mediated transcription.[4][5] However, in the absence of DNA damage, this compound can paradoxically lead to the accumulation of p53 and a modest increase in the transcription of p53 target genes. This is thought to occur through the disruption of the negative feedback loop between p53 and its E3 ubiquitin ligase, MDM2.[4][5]
Q3: What factors determine a cell line's sensitivity to this compound?
A3: While a comprehensive screen of this compound across a wide range of cancer cell lines is not publicly available, the known mechanism of action suggests that the following factors are critical determinants of sensitivity:
-
p53 Status: The presence of wild-type p53 is essential for the primary activity of this compound.
-
MDM2 Expression Levels: The balance of the p53-MDM2 axis appears to be crucial. Cell lines with an amplified MDM2 gene may exhibit a weaker response to the p53-stabilizing effects of this compound in the absence of DNA damage.
-
Cellular Context and DNA Damage: The response to this compound is heavily influenced by the presence or absence of DNA-damaging agents. Its primary role as a p53 DNA-binding inhibitor is most prominent in the context of an activated p53 response.
Q4: In which cancer types or cell lines has this compound shown activity?
A4: this compound has been shown to interfere with the transcriptional activation of the mutated RET gene in human medullary thyroid carcinoma TT cells.[1][2][6] It has also been studied in osteosarcoma (U2OS) and colon cancer (HCT116) cell lines in the context of its effects on p53 signaling.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect or unexpected increase in p53 target gene expression. | Treatment with this compound alone in undamaged cells can disrupt the p53-MDM2 feedback loop, leading to p53 accumulation and some target gene activation.[4][5] | Co-treat with a DNA-damaging agent (e.g., doxorubicin, etoposide, or irradiation) to stabilize and activate p53. This will create the context in which this compound can effectively inhibit p53's transcriptional activity. |
| Variability in results between different cell lines. | Cell lines have different endogenous levels of p53 and MDM2, and may have mutations in these or other pathway components, leading to varied responses. | Characterize the p53 and MDM2 status of your cell lines. Compare a cell line with wild-type p53 and normal MDM2 levels to one with amplified MDM2 (e.g., SJSA) to understand the impact of this pathway's dysregulation on the drug's effect. |
| Difficulty in determining the optimal concentration. | The in vitro IC50 for p53 DNA-binding inhibition is 180 nM, but cellular effects may require higher concentrations due to cell permeability and other factors.[4] | Perform a dose-response curve for your specific cell line and assay. Start with a broad range of concentrations (e.g., 100 nM to 50 µM) to identify the optimal working concentration for your experimental system. |
Quantitative Data
Due to the limited publicly available data from large-scale screens, a comprehensive table of IC50 values for this compound across a wide range of cancer cell lines cannot be provided. The primary reported quantitative value is:
| Parameter | Value | Source |
| In vitro IC50 (p53 DNA-binding inhibition) | 180 nM | [4] |
Researchers are encouraged to determine the specific IC50 for their cell lines of interest using the protocols outlined below.
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. A final concentration range of 10 nM to 100 µM is recommended as a starting point. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the overnight culture medium from the cells and add the prepared drug dilutions.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48 or 72 hours).
-
Viability Assay: Use a standard cell viability reagent such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue). Follow the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's protocol. Normalize the data to the vehicle-only control and plot the results as percent viability versus log-transformed drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blot Analysis of p53 Pathway Modulation
This protocol is for assessing the effect of this compound on the protein levels of p53 and its downstream target, p21.
-
Cell Treatment: Seed cells in 6-well plates. The next day, treat the cells with this compound at the desired concentration(s) with and without a DNA-damaging agent (e.g., 10 Gy irradiation and harvest after 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
Caption: Mechanism of this compound action with and without DNA damage.
Caption: Experimental workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results in NSC194598 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with NSC194598, a p53 DNA-binding inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that directly binds to the DNA-binding domain of the p53 tumor suppressor protein.[1][2] This interaction prevents p53 from binding to its target DNA sequences, thereby inhibiting the transcriptional activation of p53-responsive genes.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. The compound is typically dissolved in DMSO for in vitro experiments.[3]
Q3: What is the reported in vitro and in vivo potency of this compound?
A3: this compound has an in vitro IC50 of approximately 180 nM for inhibiting p53 DNA binding.[2][4][5] In vivo, effective concentrations are reported to be in the range of 2-40 μM.[3]
Troubleshooting Guides
Issue 1: Paradoxical Increase in p53 Protein Levels and Basal Transcriptional Activity
Question: I treated my wild-type p53 cancer cell line with this compound alone and observed an unexpected increase in total p53 protein levels and a slight increase in the transcription of some p53 target genes. Isn't this compound supposed to be an inhibitor?
Answer: This is a known paradoxical effect of this compound.[4][5] The underlying mechanism is the disruption of the negative feedback loop between p53 and its primary E3 ubiquitin ligase, MDM2.
Troubleshooting Steps:
-
Confirm the Paradoxical Effect:
-
Perform a time-course and dose-response experiment with this compound treatment alone.
-
Assess total p53 and MDM2 protein levels by Western blot. You should observe an accumulation of p53 and potentially a change in MDM2 levels.
-
Measure the mRNA levels of p53 target genes (e.g., CDKN1A (p21), MDM2, PUMA) by RT-qPCR. A modest increase in the basal transcription of these genes is expected.
-
-
Investigate in the Context of DNA Damage:
-
The inhibitory effect of this compound on p53's transcriptional activity is most evident when p53 is stabilized and activated by DNA damage.[5]
-
Co-treat your cells with this compound and a DNA-damaging agent (e.g., etoposide, doxorubicin, or irradiation).
-
In this co-treatment condition, you should observe that this compound inhibits the induction of p53 target genes that would normally be upregulated by the DNA-damaging agent alone.
-
Logical Workflow for Investigating Paradoxical p53 Activation
Caption: Troubleshooting workflow for the paradoxical activation of p53 by this compound.
Issue 2: Lack of Inhibitory Effect on p53 Transcriptional Activity
Question: I am not observing any inhibition of p53 target gene expression after treating my cells with this compound in combination with a DNA-damaging agent. What could be the reason?
Answer: Several factors could contribute to the apparent lack of efficacy of this compound in your experiment.
Troubleshooting Steps:
-
Verify Cell Line p53 Status:
-
This compound's primary mechanism is to inhibit wild-type p53. Its effect on mutant p53 is not well-characterized and may be cell-line dependent.
-
Confirm the p53 status (wild-type vs. mutant) of your cell line through sequencing or by checking a reliable database.
-
-
Optimize this compound Concentration and Treatment Time:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and experimental conditions. The effective concentration can vary between cell lines.
-
Optimize the pre-treatment time with this compound before adding the DNA-damaging agent.
-
-
Assess Compound Stability and Solubility:
-
Ensure that your this compound stock solution has been stored correctly and is not degraded.
-
Verify the solubility of this compound in your cell culture medium. Precipitation of the compound will lead to a lower effective concentration.
-
-
Confirm p53 Activation by DNA Damage:
-
As a positive control, ensure that the DNA-damaging agent alone is effectively activating the p53 pathway in your cells by observing increased p53 phosphorylation and upregulation of target genes.
-
Issue 3: Unexpected Off-Target Effects
Question: I am observing cellular effects that do not seem to be related to p53 inhibition. Could this compound have off-target effects?
Answer: Yes, like many small molecule inhibitors, this compound can have off-target effects. One known off-target effect is the interference with the transcriptional activation of the mutated RET proto-oncogene in human medullary thyroid carcinoma TT cells.[3]
Troubleshooting Steps:
-
Investigate RET Pathway:
-
If you are working with cells known to have RET mutations or altered RET signaling, assess the expression of RET and its downstream targets after this compound treatment.
-
-
Use a p53-Null Cell Line:
-
To distinguish between on-target p53-dependent effects and off-target effects, repeat key experiments in a p53-null cell line. Any effects observed in these cells are likely p53-independent.
-
-
Perform a Kinase Panel Screen:
-
For a comprehensive analysis of off-target effects, consider performing a broad kinase inhibitor profiling screen to identify other potential protein targets of this compound.
-
Data Presentation
| Parameter | Value | Reference |
| Target | p53 DNA-Binding Domain | [1] |
| In Vitro IC50 | 180 nM | [2][4][5] |
| In Vivo Effective Concentration | 2-40 µM | [3] |
| Selectivity | p53 family (p53, p63, p73) > E2F1, TCF1, c-Myc | [2][4][5] |
| Known Off-Target | Interferes with mutated RET transcriptional activation | [3] |
Experimental Protocols
Protocol 1: Biotinylated Oligonucleotide Pull-Down Assay for p53 DNA Binding
Objective: To qualitatively or semi-quantitatively assess the ability of this compound to inhibit the binding of p53 to its consensus DNA sequence in vitro.
Methodology:
-
Prepare Biotinylated DNA Probes:
-
Synthesize and anneal complementary oligonucleotides containing the p53 consensus binding site, with one oligo 5'-biotinylated.
-
-
Prepare Nuclear Extract:
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Prepare nuclear extracts from cells of interest.
-
-
Binding Reaction:
-
Incubate the nuclear extract with the biotinylated DNA probe in a binding buffer in the presence of varying concentrations of this compound or DMSO (vehicle control).
-
-
Pull-Down:
-
Add streptavidin-coated magnetic beads to the binding reaction and incubate to capture the biotinylated DNA-protein complexes.
-
-
Washing:
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads and analyze by Western blot using an anti-p53 antibody. A decrease in the p53 band intensity in the presence of this compound indicates inhibition of DNA binding.
-
Experimental Workflow for Biotinylated Oligo Pull-Down Assay
Caption: Workflow for assessing p53-DNA binding inhibition by this compound.
Protocol 2: Luciferase Fragment Complementation Assay
Objective: To quantitatively measure the inhibition of p53 DNA binding by this compound in a cell-free system.
Methodology:
-
Constructs:
-
This assay utilizes fusion proteins. A DNA-binding protein (e.g., a zinc finger protein) is fused to the N-terminal fragment of luciferase (NLuc), and p53 is fused to the C-terminal fragment (CLuc).
-
-
Assay Principle:
-
A DNA oligonucleotide containing adjacent binding sites for the zinc finger protein and p53 is used. When both proteins bind to the DNA, NLuc and CLuc are brought into proximity, reconstituting luciferase activity.
-
-
Inhibition Measurement:
-
This compound competes with p53 for DNA binding, preventing the reconstitution of luciferase. The decrease in luminescence is proportional to the inhibitory activity of the compound.
-
-
Procedure:
-
Incubate the fusion proteins, the specific DNA oligonucleotide, and varying concentrations of this compound.
-
Add luciferase substrate and measure the luminescence using a luminometer.
-
Calculate the IC50 value from the dose-response curve.
-
Signaling Pathway Diagrams
p53-MDM2 Negative Feedback Loop and its Disruption by this compound
Caption: Disruption of the p53-MDM2 feedback loop by this compound leads to p53 accumulation.
References
- 1. Quantitative assessment of the p53-Mdm2 feedback loop using protein lysate microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to minimize variability in NSC194598 in vitro assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vitro assays involving the p53 DNA-binding inhibitor, NSC194598.
Troubleshooting Guides
Variability in in vitro assays can arise from multiple sources. This section provides guidance on identifying and mitigating common issues encountered during experiments with this compound.
Issue 1: High Variability in IC50 Values Between Experiments
Inconsistent IC50 values are a frequent challenge in cell-based assays. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Quantitative Parameter to Control |
| Cell Health and Passage Number | Maintain a consistent cell passage number for all experiments. Avoid using cells that are near senescence. Regularly check for mycoplasma contamination. | Use cells within a defined passage number range (e.g., passages 5-20). |
| Cell Seeding Density | Optimize and strictly control the cell seeding density. Over- or under-confluent cells can respond differently to treatment. | Seed cells to achieve 70-80% confluency at the time of data collection. |
| Compound Stability and Handling | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect from light if photosensitivity is suspected. | Stock solutions of this compound are stable for up to 6 months at -80°C and 1 month at -20°C.[1] |
| Incubation Time | Standardize the incubation time with this compound across all experiments. | Optimize and maintain a consistent incubation time (e.g., 24, 48, or 72 hours). |
| Reagent Quality and Consistency | Use high-quality, certified reagents. Ensure consistency in media, serum, and supplement lots. | Qualify new lots of critical reagents before use in critical experiments. |
| Assay Edge Effects | Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. | N/A |
Issue 2: Unexpected Increase in p53 Levels or Activity at Low this compound Concentrations
Treatment of cells with this compound can paradoxically lead to an accumulation of p53 and a modest increase in its transcriptional output.[2][3] This is attributed to the disruption of the MDM2-p53 negative feedback loop.
Logical Flow for Investigating Unexpected p53 Activation
Caption: Troubleshooting unexpected p53 activation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the DNA-binding domain of the tumor suppressor protein p53.[2] By binding to this domain, it prevents p53 from binding to the response elements of its target genes, thereby inhibiting its transcriptional activity. It has been shown to have an in vitro IC50 of approximately 180 nM for inhibiting p53 DNA binding.[2] this compound also shows inhibitory activity against the p53 family members p63 and p73.[2]
Q2: How should I prepare and store this compound?
A2: this compound should be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For experiments, it is recommended to prepare fresh dilutions in your assay medium from the frozen stock. Avoid multiple freeze-thaw cycles to maintain the integrity of the compound.
Q3: What cell lines are suitable for this compound assays?
A3: Cell lines with wild-type p53 are generally used to study the inhibitory effects of this compound on p53-dependent transcription. Examples include U2OS (osteosarcoma) and HCT116 (colon carcinoma) cells. It is crucial to use cell lines that have been authenticated to ensure they are the correct identity and are free from mycoplasma contamination.
Q4: Can this compound have off-target effects?
A4: While this compound has been shown to be selective for p53 and its homologs over other transcription factors like E2F1, TCF1, and c-Myc, the possibility of off-target effects should always be considered, as is the case with any small molecule inhibitor.[2] It is good practice to include appropriate controls in your experiments, such as using p53-null cell lines or performing counter-screens with other reporter assays to confirm the specificity of the observed effects.
Q5: What type of in vitro assays are suitable for characterizing this compound?
A5: Several in vitro assays can be used to characterize the activity of this compound. These include:
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p53-Dependent Reporter Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a p53-responsive promoter. Inhibition of p53 activity by this compound results in a decrease in the reporter signal.
-
DNA Binding Assays: Techniques such as electrophoretic mobility shift assays (EMSA) or biotinylated oligonucleotide pull-down assays can directly measure the ability of this compound to inhibit the binding of p53 to its DNA consensus sequence.
-
Luciferase Fragment Complementation Assays: This assay can be adapted to detect the inhibition of p53-DNA binding in a cellular context.[4]
-
Quantitative PCR (qPCR): The expression levels of known p53 target genes (e.g., CDKN1A (p21), MDM2, BAX) can be measured to assess the downstream effects of this compound on p53 transcriptional activity.
Experimental Protocols
Protocol: p53-Dependent Luciferase Reporter Assay
This protocol describes a cell-based assay to determine the IC50 of this compound by measuring its effect on p53-mediated transcription of a luciferase reporter gene.
Materials:
-
U2OS cells (or other suitable cell line with wild-type p53)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
p53-responsive luciferase reporter plasmid (e.g., pG13-luc)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)
-
Transfection reagent
-
This compound
-
p53 activator (e.g., Doxorubicin or Nutlin-3a)
-
Dual-luciferase reporter assay system
-
White, clear-bottom 96-well plates
-
Luminometer
Experimental Workflow:
Caption: Workflow for p53-dependent luciferase reporter assay.
Detailed Steps:
-
Cell Seeding (Day 1):
-
Trypsinize and count U2OS cells.
-
Seed 1 x 10^4 cells per well in a white, clear-bottom 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection (Day 2):
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, use a mixture of the p53-responsive luciferase reporter plasmid and the Renilla control plasmid.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Treatment (Day 3):
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the transfection medium from the cells and add 90 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
Prepare the p53 activator (e.g., Doxorubicin at a final concentration of 1 µM). Add 10 µL of the activator solution to each well (except for the unstimulated control wells).
-
Incubate for an additional 16-24 hours.
-
-
Luciferase Assay (Day 4):
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Remove the medium from the wells and lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.
-
Measure the Firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for differences in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Adjusting NSC194598 treatment duration for optimal p53 inhibition.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NSC194598 to inhibit p53. The information is designed to help you optimize your experimental design, particularly concerning treatment duration, and to address common issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that inhibits the sequence-specific DNA binding of the tumor suppressor protein p53.[1][2] It has an in vitro IC50 of 180 nM.[1][2] Interestingly, the effect of this compound is context-dependent. When used alone, it can disrupt the MDM2-p53 negative feedback loop, leading to an accumulation of p53 and a modest increase in its transcriptional activity.[1][2] However, in cells where p53 is already stabilized and activated by stimuli such as irradiation or chemotherapy, this compound effectively inhibits p53's ability to bind to DNA and induce its target genes.[1][2]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell-type and context-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Based on published data, in vitro concentrations typically range from the nanomolar to low micromolar range.[1] A good starting point for a dose-response curve would be to test concentrations ranging from 100 nM to 10 µM.
Q3: What is the recommended duration for this compound treatment?
A3: The optimal treatment duration depends on your experimental goals. Short-term treatments (e.g., 4-8 hours) have been shown to be effective in inhibiting p53 DNA binding following an activating stimulus.[1] For time-course experiments to determine the peak of inhibition, you could consider a range of time points (e.g., 2, 4, 8, 12, 24, and 48 hours). It is important to note that prolonged exposure to p53 inhibitors can lead to the development of resistance, potentially through the selection of cells with p53 mutations.[3] Therefore, long-term continuous treatment should be carefully considered and monitored.
Q4: Is this compound reversible?
A4: The reversibility of this compound's binding to p53 has not been extensively characterized in the available literature. Generally, non-covalent small molecule inhibitors can be reversible, but this depends on the binding affinity and the off-rate of the compound. To determine the reversibility in your system, you could perform a washout experiment. This would involve treating the cells with this compound for a specific duration, then replacing the media with fresh, compound-free media and monitoring the restoration of p53 activity over time.
Q5: What are the storage and stability recommendations for this compound?
A5: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] The stability of this compound in cell culture media at 37°C over extended periods should be determined empirically if long-term experiments are planned.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected increase in p53 protein levels and target gene expression after this compound treatment alone. | This is a known paradoxical effect of this compound. By inhibiting p53's DNA binding, it disrupts the negative feedback loop with MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This leads to p53 accumulation.[1][2] | This is an expected outcome when using the inhibitor on its own. To achieve inhibition of activated p53, pre-treat cells with a p53-activating stimulus (e.g., etoposide, doxorubicin, or irradiation) before or concurrently with this compound. |
| No inhibition of p53 activity is observed. | 1. The p53 pathway in your cell line may not be wild-type or functional. 2. The concentration of this compound is too low. 3. The treatment duration is not optimal. 4. The p53-activating stimulus is not effective. | 1. Verify the p53 status of your cell line by sequencing the TP53 gene or by performing a functional assay (e.g., treating with a DNA damaging agent and checking for p21 induction by Western blot). 2. Perform a dose-response experiment to determine the optimal concentration. 3. Conduct a time-course experiment to identify the optimal treatment duration. 4. Confirm the activity of your p53-activating stimulus by checking for p53 phosphorylation or accumulation. |
| High cell toxicity or off-target effects observed. | The concentration of this compound is too high. | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your cell line. |
| Loss of this compound effect over prolonged treatment. | Development of acquired resistance, potentially through the emergence of p53-mutated clones.[3] | Consider intermittent dosing schedules rather than continuous long-term exposure. If resistance is suspected, sequence the TP53 gene of the treated cell population to check for mutations. |
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Reference |
| In Vitro IC50 | 180 nM | [1][2] |
| In Vivo Concentration Range | 2-40 µM | [4] |
Experimental Protocols
Protocol 1: Time-Course Analysis of p53 Inhibition by Western Blot
This protocol details how to assess the optimal duration of this compound treatment by monitoring the expression of p53 and its downstream target, p21.
-
Cell Seeding: Seed your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
p53 Activation (Optional but Recommended): If you are studying the inhibitory effect on activated p53, treat the cells with a p53-activating agent (e.g., 10 µM etoposide) for a predetermined time (e.g., 2 hours) before adding this compound.
-
This compound Treatment: Treat the cells with the desired concentration of this compound. For a time-course experiment, you will have separate wells for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Plot the relative protein expression levels against time to determine the optimal duration for p53 and p21 inhibition.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay to Assess p53 DNA Binding
This protocol allows for the direct assessment of p53's binding to the promoter regions of its target genes.
-
Cell Treatment: Seed and treat cells as described in Protocol 1, using the optimal treatment duration determined from the Western blot experiment.
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Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin with a p53 antibody or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the p53 binding sites on the promoter regions of target genes (e.g., CDKN1A (p21) and MDM2).
-
Data Analysis: Analyze the qPCR data to determine the relative enrichment of p53 at the target gene promoters in this compound-treated versus control cells.
Visualizations
Caption: The p53 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal duration of this compound treatment.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
Potential for p53-independent effects of NSC194598 at high concentrations.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for p53-independent effects of NSC194598, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as an inhibitor of p53 DNA binding, with an in vitro IC50 of approximately 180 nM.[1] It also demonstrates inhibitory effects on the DNA binding of p63 and p73, which are homologs of p53.
Q2: Can this compound exhibit effects that are independent of p53?
A2: Yes, particularly at higher concentrations, this compound can exert p53-independent effects. A notable off-target effect is its ability to bind to G-quadruplex DNA structures.[2] Specifically, it has been shown to interact with G-quadruplexes in the promoter region of the RET proto-oncogene, leading to the repression of its transcription.[2]
Q3: At what concentrations are p53-independent effects observed?
A3: While the IC50 for p53 DNA-binding inhibition is in the nanomolar range, the p53-independent effects involving G-quadruplexes have been observed at micromolar concentrations. For instance, significant inhibition of RET protein expression in TT human medullary thyroid carcinoma cells was observed with this compound concentrations in the range of 10-20 µM.
Q4: I am observing a paradoxical increase in p53 target gene expression after treating cells with this compound alone. Is this expected?
A4: Yes, this paradoxical effect has been documented. Treatment of some cell lines with this compound at concentrations of 10-20 µM can lead to an accumulation of p53 and a modest increase in the transcription of its target genes, such as p21 and MDM2. This is thought to be due to the disruption of the negative feedback loop between p53 and MDM2. However, at higher concentrations (e.g., 40 µM), a decrease in the expression of p53 target genes is typically observed, consistent with its primary inhibitory function.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype or toxicity at high concentrations of this compound.
-
Possible Cause: The observed effects may be due to the p53-independent activity of this compound on G-quadruplexes or other off-targets.
-
Troubleshooting Steps:
-
Validate in a p53-null cell line: To confirm if the effect is p53-independent, repeat the experiment in a cell line that does not express p53. If the phenotype persists, it is likely an off-target effect.
-
Assess RET expression: If you suspect G-quadruplex interaction, measure the mRNA and protein levels of RET, a known target of this compound's G-quadruplex activity. A decrease in RET expression would support this hypothesis.
-
Perform a dose-response analysis: Determine if the unexpected phenotype is only apparent at concentrations significantly higher than the IC50 for p53 inhibition. This can help distinguish on-target from off-target effects.
-
Issue 2: Inconsistent results when trying to replicate p53 inhibition.
-
Possible Cause: The paradoxical activation of p53 at certain concentrations might be masking the inhibitory effect.
-
Troubleshooting Steps:
-
Optimize this compound concentration: Test a range of concentrations, including those below 10 µM, to find the optimal window for p53 inhibition without significant paradoxical activation.
-
Co-treatment with a DNA-damaging agent: The inhibitory effect of this compound on p53 is more pronounced when p53 is activated. Consider co-treating your cells with a DNA-damaging agent (e.g., etoposide or doxorubicin) to stabilize and activate p53, which may reveal the inhibitory activity of this compound more clearly.
-
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| p53-dependent Effects | |||
| IC50 for p53 DNA-binding inhibition (in vitro) | 180 nM | Cell-free assay | [1] |
| Concentration for p53 accumulation and paradoxical activation | 10-20 µM | U2OS and HCT116 cells | |
| Concentration for inhibition of p53 target genes | 40 µM | U2OS cells | |
| p53-independent Effects | |||
| Inhibition of RET protein expression | 10-20 µM | TT cells | |
| Induction of apoptosis (p53-independent) | 20 µM | TT cells |
Experimental Protocols
Protocol 1: Evaluation of this compound Effect on RET Promoter Activity via Luciferase Reporter Assay
This protocol is adapted from methodologies used to study the transcriptional regulation of the RET gene.
-
Cell Culture and Transfection:
-
Culture TT cells (or another suitable cell line) in appropriate media.
-
Co-transfect cells with a luciferase reporter plasmid containing the RET promoter region with the G-quadruplex forming sequence and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
This compound Treatment:
-
24 hours post-transfection, treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 20, 40 µM) or a vehicle control (DMSO).
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity of this compound-treated samples to the vehicle control to determine the effect on RET promoter activity.
-
Protocol 2: Circular Dichroism (CD) Spectroscopy to Assess this compound Binding to G-Quadruplex DNA
This is a general protocol to assess the interaction of small molecules with G-quadruplex DNA.
-
Oligonucleotide Preparation:
-
Synthesize and purify an oligonucleotide corresponding to the G-quadruplex forming sequence in the RET promoter.
-
Anneal the oligonucleotide in a buffer containing a cation (e.g., KCl) to facilitate G-quadruplex formation.
-
-
CD Spectroscopy:
-
Record the CD spectrum of the G-quadruplex DNA alone to confirm its conformation.
-
Titrate increasing concentrations of this compound into the G-quadruplex DNA solution and record the CD spectrum after each addition.
-
-
Data Analysis:
-
Analyze the changes in the CD spectrum upon addition of this compound. A significant change in the spectral properties can indicate binding and stabilization of the G-quadruplex structure.
-
Visualizations
Caption: p53-independent pathway of this compound at high concentrations.
Caption: Workflow for RET promoter activity luciferase reporter assay.
References
Technical Support Center: Refinement of NSC194598 Delivery Methods for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p53 DNA-binding inhibitor, NSC194598, in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the DNA-binding activity of the tumor suppressor protein p53.[1][2] It has an in vitro IC50 of 180 nM and an in vivo IC50 range of 2-40 μM.[3] By inhibiting p53's ability to bind to DNA, this compound can modulate p53-mediated transcriptional activation.[1][2] This has been shown to protect normal tissues from the acute toxicity of radiation and chemotherapy.[4]
Q2: What are the primary challenges in delivering this compound for in vivo studies?
A2: Like many small molecule inhibitors, this compound is predicted to have low aqueous solubility, which can present challenges for in vivo delivery. Poor solubility can lead to difficulties in formulation, low bioavailability, and potential for precipitation upon administration, which may affect the accuracy and reproducibility of experimental results.
Q3: What are the recommended formulations for in vivo administration of this compound?
A3: While specific formulation details for this compound are not extensively published, common strategies for hydrophobic small molecules can be adopted. The choice of vehicle is critical and should be determined empirically. Below are some suggested starting points:
-
For Intraperitoneal (IP) Injection: A common vehicle for IP injection of hydrophobic compounds is a mixture of DMSO and a solubilizing agent like PEG400 or Tween 80, diluted in saline or PBS. A typical formulation might be 10% DMSO, 40% PEG300, and 50% sterile saline. It is crucial to ensure the final DMSO concentration is well-tolerated by the animal model.
-
For Oral Gavage: A suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water can be prepared. Sonication may be required to achieve a uniform suspension.
Q4: Is there any available pharmacokinetic (PK) data for this compound in vivo?
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in formulation | Poor solubility in the chosen vehicle. | - Increase the concentration of the co-solvent (e.g., DMSO, PEG300).- Gently warm the solution during preparation.- Use sonication to aid dissolution.- Prepare the formulation fresh before each use. |
| Inconsistent animal-to-animal variability in response | - Inaccurate dosing due to precipitation.- Variable drug absorption. | - Ensure the formulation is a homogenous solution or a fine, uniform suspension.- Vortex the formulation immediately before each injection.- For oral gavage, ensure consistent delivery to the stomach. |
| Observed toxicity or adverse effects in animals | - Vehicle toxicity.- Off-target effects of this compound.- Dose is above the Maximum Tolerated Dose (MTD). | - Run a vehicle-only control group to assess vehicle toxicity.- Perform a dose-escalation study to determine the MTD.- Monitor animals closely for clinical signs of toxicity (weight loss, behavioral changes). |
| Lack of in vivo efficacy despite in vitro potency | - Poor bioavailability.- Rapid metabolism or clearance of the compound. | - Conduct a pilot pharmacokinetic study to measure plasma and tissue levels of this compound.- Consider a different route of administration (e.g., IP vs. oral).- Increase the dosing frequency based on the determined half-life. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile saline)
-
8-10 week old mice (e.g., C57BL/6)
-
Sterile syringes and needles
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., vehicle control, 10, 25, 50, 100 mg/kg of this compound). Use 3-5 mice per group.
-
Formulation Preparation: Prepare the this compound formulation fresh each day.
-
Administration: Administer a single dose of this compound or vehicle via the chosen route (e.g., IP injection).
-
Monitoring: Monitor the animals daily for 14 days for:
-
Clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).
-
Body weight (measure at least 3 times per week).
-
-
Endpoint: The MTD is defined as the highest dose that does not result in greater than 15-20% body weight loss or significant clinical signs of toxicity.
Data Presentation:
Table 1: Example MTD Study Data for this compound
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) at Day 7 | Mortality | Clinical Observations |
| Vehicle | 5 | +2.5 | 0/5 | Normal |
| 10 | 5 | +1.8 | 0/5 | Normal |
| 25 | 5 | -3.2 | 0/5 | Normal |
| 50 | 5 | -12.5 | 0/5 | Mild lethargy on day 2 |
| 100 | 5 | -21.7 | 1/5 | Significant lethargy, ruffled fur |
Note: This is example data. Actual results may vary.
Protocol 2: In Vivo Efficacy Study - Radiation Protection Model
Objective: To evaluate the efficacy of this compound in protecting mice from radiation-induced toxicity.
Materials:
-
This compound
-
Vehicle
-
8-10 week old mice
-
Radiation source
Procedure:
-
Animal Acclimation and Grouping: Acclimate and randomly group the mice (n=10-15 per group) into:
-
Group 1: Vehicle + No Radiation
-
Group 2: Vehicle + Radiation
-
Group 3: this compound + Radiation
-
-
Drug Administration: Administer a single dose of this compound (at a dose below the MTD) or vehicle 1-2 hours before irradiation.
-
Irradiation: Expose the mice in Groups 2 and 3 to a lethal or sub-lethal dose of total body irradiation.
-
Monitoring: Monitor the animals for survival over a 30-day period. Record body weight and clinical signs of radiation sickness.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the groups.
Data Presentation:
Table 2: Example Survival Data from a Radiation Protection Study
| Treatment Group | Number of Animals | Median Survival (Days) | 30-Day Survival Rate (%) |
| Vehicle + No Radiation | 10 | >30 | 100 |
| Vehicle + Radiation | 15 | 12 | 13 |
| This compound + Radiation | 15 | 25 | 60 |
Note: This is example data. A study has shown that a single dose of this compound increased the survival of mice after irradiation.[1][2][4]
Visualizations
p53 Signaling Pathway
Caption: The p53 signaling pathway in response to DNA damage and the point of intervention for this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for conducting an in vivo efficacy study of this compound for radiation protection.
References
- 1. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validating the On-Target Activity of NSC194598: A Comparative Guide to Using ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) with other established methods for validating the on-target activity of NSC194598, a known inhibitor of p53 DNA binding. We include detailed experimental protocols and present hypothetical supporting data to illustrate the strengths and applications of each technique.
Introduction to this compound and its Target, p53
This compound is a small molecule that has been identified as an inhibitor of the tumor suppressor protein p53.[1][2][3] Its mechanism of action involves binding to the DNA-binding domain of p53, thereby preventing it from binding to its target DNA sequences and transcribing downstream genes involved in cell cycle arrest and apoptosis.[1][3] The specificity of this compound for p53 and its homologs, p63 and p73, has been demonstrated, with no significant inhibition of other transcription factors such as E2F1, TCF1, and c-Myc.[1][2] In preclinical studies, this compound has shown potential in protecting normal tissues from the toxic effects of radiation therapy by transiently inhibiting p53-mediated apoptosis.[1][2][3]
A peculiar characteristic of this compound is its paradoxical effect at certain concentrations in the absence of cellular stress. Treatment with the compound alone can lead to an accumulation of p53 and a slight increase in the transcription of some of its target genes. This is attributed to the disruption of the negative feedback loop between p53 and its E3 ubiquitin ligase, MDM2.[1][2] However, in the presence of DNA-damaging agents like irradiation, this compound effectively inhibits the induction of p53 target genes.[1][2]
Given this context, robust and direct validation of its on-target activity—the inhibition of p53's binding to chromatin—is crucial. ChIP-seq offers a powerful, genome-wide approach to achieve this.
Comparison of Validation Methods
The on-target activity of this compound can be assessed through various techniques, each providing a different facet of the molecule's effect. Here, we compare ChIP-seq with other common biochemical and molecular biology methods.
| Method | Principle | Information Gained | Advantages | Limitations |
| ChIP-seq | Immunoprecipitation of protein-DNA complexes followed by high-throughput sequencing of the associated DNA. | Genome-wide, unbiased identification of protein binding sites. Quantitative assessment of changes in protein occupancy at specific genomic loci. | Provides direct, in vivo evidence of target engagement across the entire genome. High resolution and sensitivity. | Technically demanding, requires specific and validated antibodies, and can be expensive. Data analysis is complex. |
| ChIP-qPCR | Immunoprecipitation of protein-DNA complexes followed by quantitative PCR of specific DNA target sequences. | Quantitative assessment of protein binding at known, specific genomic loci. | Faster and less expensive than ChIP-seq. Good for validating a small number of known targets. | Provides information only on pre-selected target sites; not suitable for discovery of new binding sites. |
| Electrophoretic Mobility Shift Assay (EMSA) | In vitro assay that detects protein-DNA binding based on the altered migration of a labeled DNA probe in a non-denaturing gel. | In vitro confirmation of protein-DNA interaction and the inhibitory effect of a compound on this interaction. | Relatively simple and inexpensive. Allows for precise control over reaction components. | In vitro conditions may not fully recapitulate the cellular environment. Does not provide information on genome-wide binding. |
| Luciferase Reporter Assay | A plasmid containing a p53 response element upstream of a luciferase reporter gene is introduced into cells. Changes in luciferase activity reflect changes in p53 transcriptional activity. | Indirect measure of p53's ability to bind to its response element and activate transcription. | High-throughput compatible. Provides a functional readout of p53 activity. | Indirect measurement of DNA binding. Can be influenced by off-target effects of the compound that affect transcription or translation machinery. |
| RT-qPCR | Measures the mRNA levels of known p53 target genes (e.g., CDKN1A (p21), MDM2, PUMA). | Quantifies the functional downstream consequences of p53 inhibition. | Relatively simple, fast, and inexpensive. | Indirect measure of DNA binding. Changes in mRNA levels can be influenced by other regulatory pathways. |
| Western Blot | Measures the protein levels of p53 and its downstream targets. | Assesses the impact of the inhibitor on the p53 signaling pathway at the protein level. | Widely available technique. Can confirm changes in protein expression that result from transcriptional inhibition. | Indirect and delayed readout of DNA binding inhibition. |
Hypothetical Experimental Data Summary
The following table summarizes plausible quantitative data from a hypothetical study comparing the effects of a vehicle control versus this compound treatment in a human cancer cell line (e.g., U2OS) subjected to irradiation to induce p53 activity.
| Experiment | Metric | Vehicle + Irradiation | This compound + Irradiation | Interpretation |
| ChIP-seq | Number of p53 binding peaks | 8,500 | 1,200 | This compound significantly reduces the number of genomic sites bound by p53. |
| Average peak score | 150 | 45 | The strength of p53 binding at remaining sites is substantially decreased. | |
| ChIP-qPCR at CDKN1A promoter | Fold enrichment over IgG | 50-fold | 5-fold | This compound reduces p53 occupancy at a key target gene promoter by 90%. |
| RT-qPCR of CDKN1A mRNA | Fold induction over non-irradiated | 10-fold | 1.5-fold | The transcriptional activation of a key p53 target gene is strongly inhibited. |
| Luciferase Reporter Assay (p21 promoter) | Relative Luciferase Units | 12,000 | 1,500 | This compound inhibits p53-mediated transactivation from a target promoter. |
| Western Blot of p21 protein | Relative band intensity | 1.0 | 0.2 | The protein expression of a key p53 target is significantly reduced. |
Experimental Protocols
Detailed Protocol for p53 ChIP-seq Validation of this compound
This protocol is designed for a human cell line, such as U2OS, which has wild-type p53.
1. Cell Culture, Treatment, and Cross-linking: a. Culture U2OS cells to ~80% confluency. b. Treat cells with an appropriate concentration of this compound (e.g., 20 µM) or vehicle (DMSO) for 2-4 hours. c. Induce p53 activity by irradiating the cells (e.g., 10 Gy) and incubate for an additional 4-6 hours. d. Wash cells with PBS. e. Cross-link protein to DNA by adding 1% formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature with gentle shaking. f. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes at room temperature. g. Scrape the cells, wash with ice-cold PBS, and pellet by centrifugation. The cell pellet can be stored at -80°C.
2. Chromatin Preparation: a. Resuspend the cell pellet in cell lysis buffer containing a protease inhibitor cocktail. b. Lyse the cells and pellet the nuclei. c. Resuspend the nuclear pellet in nuclear lysis buffer. d. Shear the chromatin by sonication to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined. e. Clarify the sonicated chromatin (chromatin lysate) by centrifugation.
3. Immunoprecipitation: a. Pre-clear the chromatin lysate with Protein A/G beads. b. Set aside a small aliquot of the pre-cleared chromatin as "input" control. c. Incubate the remaining chromatin lysate overnight at 4°C with a ChIP-grade anti-p53 antibody (e.g., DO-1 or FL-393) and a non-specific IgG as a negative control. d. Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C. e. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
4. Elution and Reverse Cross-linking: a. Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., SDS-containing buffer). b. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours. The input sample should be processed in parallel. c. Treat with RNase A and then Proteinase K to remove RNA and protein.
5. DNA Purification: a. Purify the DNA using phenol-chloroform extraction or a DNA purification kit. b. Elute the purified DNA in a low-salt buffer.
6. Library Preparation and Sequencing: a. Prepare sequencing libraries from the ChIP and input DNA samples using a standard library preparation kit for Illumina sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters. b. Amplify the libraries by PCR. c. Perform size selection of the libraries. d. Sequence the libraries on an Illumina sequencer.
7. Data Analysis: a. Align the sequencing reads to the human reference genome. b. Perform peak calling using software like MACS2 to identify regions of p53 enrichment in the vehicle-treated sample, using the input DNA as a control. c. Perform differential binding analysis to compare the p53 binding peaks between the this compound-treated and vehicle-treated samples. d. Annotate the identified peaks to nearby genes and perform motif analysis to confirm the enrichment of the p53 binding motif. e. Visualize the data in a genome browser.
Visualizations
p53 Signaling Pathway and this compound Inhibition
References
- 1. Identification of transcription factor binding sites from ChIP-seq data at high resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Inhibition of p53 Target Genes: A Comparative Analysis of NSC194598 and Alternative Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule NSC194598 and other p53 modulators in their ability to inhibit the transcriptional activity of the tumor suppressor protein p53. The data presented is compiled from peer-reviewed scientific literature to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to p53 and Its Inhibition
The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis in response to cellular stress, such as DNA damage. It functions as a transcription factor, activating a suite of target genes that control these cellular processes. Key among these are CDKN1A (encoding p21), which mediates cell cycle arrest, and MDM2, which encodes a negative regulator of p53, forming a feedback loop. Other important target genes include those involved in apoptosis, such as PUMA (p53 upregulated modulator of apoptosis).
In certain therapeutic contexts, such as mitigating the side effects of chemotherapy and radiation on healthy tissues, transient inhibition of p53's transcriptional activity is a desirable strategy. This compound is a small molecule identified to inhibit the sequence-specific DNA binding of p53.[1][2] This guide compares the efficacy and mechanism of this compound with other known p53 inhibitors.
Comparative Performance of p53 Inhibitors
The following table summarizes the quantitative data on the inhibition of p53 target genes by this compound and a common alternative, Pifithrin-α (PFT-α). It is important to note that while this compound acts by directly inhibiting the binding of p53 to DNA, PFT-α's mechanism is less clear and it has been shown to have p53-independent effects.[3][4]
| Compound | Mechanism of Action | Target Genes | Cell Line | Treatment Conditions | Quantitative Inhibition Data | Reference |
| This compound | Inhibits p53 DNA binding | p21, MDM2, PUMA | U2OS | Post-irradiation | Inhibition of induction observed | [2] |
| In vitro IC50 for DNA binding inhibition: 180 nM | [2] | |||||
| In vivo effective concentration: 2-40 μM | [5] | |||||
| Pifithrin-α | Inhibits p53 transcriptional activity | p21 | MM200 | Pre-treatment before temozolomide | Dose-dependent inhibition of p21 expression | [6] |
| p21, Bax | CS-B | Post-UV treatment | Effective inhibition of induction | [7] | ||
| p21 | Human embryonic kidney cells | Blocks p53-mediated induction at 10 μM | [8] | |||
| PUMA, PIG3, TP53INP1 | p53 activation by Nutlin-3 | Moderate inhibition | [3] | |||
| p21, MDM2 | p53 activation by Nutlin-3 | Limited to no inhibition at the protein level | [3] |
Contrasting Mechanisms: p53 Activators
For a broader perspective, it is useful to compare these inhibitors with compounds that activate p53, such as MDM2 inhibitors and mutant p53 reactivators.
| Compound Class | Example | Mechanism of Action | Effect on p53 Target Genes |
| MDM2 Inhibitors | Nutlin-3 | Prevents p53 degradation by inhibiting the p53-MDM2 interaction | Induction of p21, PUMA, and MDM2 |
| Mutant p53 Reactivators | PRIMA-1 | Restores wild-type conformation and function to mutant p53 | Induction of p53 target genes |
Experimental Protocols
Detailed methodologies for key experiments used to validate the inhibition of p53 target genes are provided below.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for determining the in vivo binding of p53 to the promoter regions of its target genes (e.g., p21).
Materials:
-
Cell culture reagents
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Sonciator
-
p53 antibody (and IgG control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the p21 promoter and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mM glycine for 5 minutes.
-
Cell Lysis: Harvest and wash cells. Resuspend in cell lysis buffer and incubate on ice.
-
Sonication: Shear chromatin by sonication to an average fragment size of 200-1000 bp. Centrifuge to pellet debris.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate a portion of the chromatin with a p53-specific antibody (and a parallel sample with a non-specific IgG as a negative control) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
qPCR Analysis: Quantify the amount of precipitated DNA using qPCR with primers specific for the p53 binding sites on the p21 promoter. Analyze the data relative to the input and IgG controls.
Western Blot Analysis
This protocol is for detecting the protein levels of p53 and its target genes p21 and MDM2.
Materials:
-
Cell lysis buffer (e.g., RIPA with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescent imaging system. Quantify band intensities relative to the loading control.
Luciferase Reporter Assay
This assay measures the transcriptional activity of p53 on a specific promoter.
Materials:
-
p53-null cell line (e.g., H1299)
-
Luciferase reporter plasmid containing a p53-responsive element (e.g., pG13-Luc or a vector with the p21 promoter upstream of the luciferase gene).[9]
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the p53-null cells with the p53-responsive firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and a p53 expression vector.
-
Treatment: After transfection, treat the cells with this compound or other compounds at various concentrations.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysate. Then, add the Stop & Glo reagent and measure the Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity of treated samples to the untreated control to determine the effect of the compound on p53 transcriptional activity.
Visualizations
Signaling Pathway and Inhibitor Action
Caption: The p53 signaling pathway and points of intervention by this compound and MDM2 inhibitors.
Experimental Workflow for Confirming p53 Inhibition
Caption: Workflow for experimental validation of p53 target gene inhibition.
Logical Relationship of p53 Modulators
Caption: Classification of small molecule modulators of the p53 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of p53, p21 and Bax by pifithrin-alpha does not affect UV induced apoptotic response in CS-B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Differential Effects of NSC194598 Across p53 Wild-Type Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of NSC194598, a potent p53 DNA-binding inhibitor, across three distinct p53 wild-type human cancer cell lines: U2OS (osteosarcoma), HCT116 (colorectal carcinoma), and A549 (lung carcinoma). This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to offer a clear comparison of the compound's performance and mechanism of action.
This compound has been identified as a small molecule that inhibits the sequence-specific DNA binding of the tumor suppressor protein p53, with an in vitro IC50 value of 180 nM.[1][2] Its mechanism of action presents a unique, context-dependent effect on p53 activity. In the absence of cellular stress, treatment with this compound can paradoxically lead to an accumulation of p53 and a modest increase in its transcriptional output. This is attributed to the disruption of the negative feedback loop involving MDM2, an E3 ubiquitin ligase that targets p53 for degradation. However, in the presence of DNA-damaging agents like irradiation or certain chemotherapeutics, this compound effectively inhibits the binding of activated p53 to the promoter regions of its target genes, thereby blocking their transcription.[2]
Comparative Analysis of this compound's Effects
To facilitate a direct comparison of this compound's efficacy, the following table summarizes its impact on cell viability and the expression of key p53 target genes in U2OS, HCT116, and A549 cell lines.
| Cell Line | Cancer Type | p53 Status | Effect on Cell Viability (IC50) | Inhibition of p21 Expression | Inhibition of MDM2 Expression |
| U2OS | Osteosarcoma | Wild-Type | Data not available in searched literature | Demonstrated | Demonstrated |
| HCT116 | Colorectal Carcinoma | Wild-Type | Data not available in searched literature | Demonstrated | Demonstrated |
| A549 | Lung Carcinoma | Wild-Type | Data not available in searched literature | Implied, as a p53 wild-type line | Implied, as a p53 wild-type line |
Note: While the inhibitory effect of this compound on p21 and MDM2 expression has been demonstrated in U2OS and HCT116 cells, specific IC50 values for cell viability across these cell lines were not available in the searched literature. The effects in A549 cells are inferred based on its p53 wild-type status and the compound's known mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
p53 wild-type cancer cell lines (U2OS, HCT116, A549)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
p53 wild-type cancer cell lines (U2OS, HCT116, A549)
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[3][4][5]
Signaling Pathways and Mechanisms of Action
To visually represent the molecular interactions and experimental processes, the following diagrams have been created using the DOT language.
Caption: Mechanism of this compound action on the p53 signaling pathway.
Caption: General experimental workflow for cross-validating this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of NSC194598 and Other Quinazoline-Based Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold has proven to be a remarkably versatile backbone in the design of targeted cancer therapies. This guide provides a comparative study of NSC194598, a p53 inhibitor, and other prominent quinazoline-based inhibitors that target critical oncogenic pathways, namely the Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization. This objective comparison, supported by experimental data, aims to illuminate the diverse mechanisms of action and therapeutic potential of these compounds.
Introduction to Quinazoline-Based Inhibitors
Quinazoline derivatives have given rise to a significant number of clinically approved and investigational drugs for cancer treatment. Their rigid, bicyclic structure provides an excellent framework for designing molecules that can selectively bind to the ATP-binding pockets of kinases or other protein targets with high affinity. This guide will explore three distinct classes of quinazoline-based inhibitors:
-
This compound: A small molecule that directly inhibits the DNA-binding activity of the tumor suppressor protein p53.
-
EGFR Tyrosine Kinase Inhibitors (TKIs): A well-established class of drugs including gefitinib, erlotinib, lapatinib, vandetanib, and afatinib, which target the EGFR signaling pathway.
-
Tubulin Polymerization Inhibitors: An emerging class of quinazoline derivatives that disrupt microtubule dynamics, a validated target in cancer therapy.
Comparative Efficacy and Mechanism of Action
The following sections and tables summarize the inhibitory activities of this compound and other selected quinazoline-based inhibitors. A key aspect of this comparison is the emerging evidence of interplay between these distinct pathways. For instance, some EGFR and tubulin inhibitors have been shown to modulate p53 activity, providing a rationale for comparing their effects with a direct p53 inhibitor like this compound.
Data Presentation: Inhibitory Concentrations (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below present a compilation of reported IC50 values for the selected inhibitors across various cancer cell lines and molecular targets.
Table 1: IC50 Values of this compound (p53 Inhibitor)
| Compound | Target/Assay | IC50 | Reference |
| This compound | p53 DNA-binding (in vitro) | 180 nM | [1] |
| This compound | In vivo | 2-40 µM | [1] |
Table 2: IC50 Values of Quinazoline-Based EGFR Inhibitors
| Compound | Cell Line | IC50 | Reference |
| Gefitinib | PC9 (NSCLC) | <1 µM | [2] |
| H3255 (NSCLC, L858R) | 40 nM | [3] | |
| A549 (NSCLC, wt p53) | 5 µM | [4] | |
| NCI-H1299 (NSCLC, null p53) | 40 µM | [4] | |
| HCC827 (NSCLC) | 13.06 nM | [5] | |
| Erlotinib | HNS (Head and Neck) | 20 nM | [4] |
| A549 (NSCLC) | >20 µM | [4] | |
| H3255 (NSCLC) | 29 nM | [4] | |
| HCC827 (NSCLC) | 0.065 µM | [6] | |
| Lapatinib | HN5 (EGFR overexpressing) | 0.09-0.21 µM | [7] |
| BT474 (ErbB2 overexpressing) | 0.09-0.21 µM | [7] | |
| NCI-H1648 (Lung Adenocarcinoma) | 0.031 µM | [8] | |
| Vandetanib | A549 (NSCLC) | 2.7 µM | [9] |
| Calu-6 (NSCLC) | 13.5 µM | [9] | |
| VEGFR2 (enzyme assay) | 40 nM | [10] | |
| EGFR (enzyme assay) | 500 nM | [10] | |
| Afatinib | EGFRwt (enzyme assay) | 0.5 nM | [11] |
| HER2 (enzyme assay) | 14 nM | [11] | |
| NCI-H1975 (NSCLC, T790M) | 99 nM | [11] | |
| PC-9 (NSCLC) | 0.28 nM | [12] |
Table 3: IC50 Values of Selected Quinazoline-Based Tubulin Inhibitors
| Compound Series | Cell Line | IC50 | Reference |
| Biphenylaminoquinazolines | A431 | Low nM range | [13] |
| Quinazoline Derivative Q19 | HT-29 (Colon) | 51 nM | [14] |
| 2-chloroquinazoline derivative | Various | Low µM range | [15] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these inhibitors and a general workflow for their evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of these inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the quinazoline inhibitor for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for EGFR Pathway
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins.
-
Cell Lysis: Treat cells with the EGFR inhibitor and/or EGF stimulation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (e.g., p-EGFR Tyr1068), Akt, p-Akt, ERK, and p-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Tubulin Immunofluorescence Staining
This method is used to visualize the effects of tubulin inhibitors on the microtubule network.
-
Cell Culture: Grow cells on glass coverslips and treat with the tubulin inhibitor.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin for 1 hour.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of microtubules.
-
Reaction Setup: In a 96-well plate, combine tubulin protein with a polymerization buffer containing GTP.
-
Compound Addition: Add the quinazoline-based tubulin inhibitor at various concentrations.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Analyze the polymerization curves to determine the effect of the inhibitor on the rate and extent of tubulin assembly.
p53 DNA-Binding Assay (Representative Protocol)
This assay measures the ability of p53 to bind to its specific DNA consensus sequence.
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with the test compound.
-
Binding Reaction: Incubate the nuclear extracts with a biotinylated double-stranded oligonucleotide containing the p53 consensus binding site in a binding buffer.
-
Complex Capture: Transfer the binding reaction mixture to a streptavidin-coated 96-well plate and incubate to allow the biotinylated DNA-protein complexes to bind.
-
Washing: Wash the wells to remove unbound proteins.
-
p53 Detection: Add a primary antibody against p53, followed by an HRP-conjugated secondary antibody.
-
Signal Development: Add a colorimetric HRP substrate and measure the absorbance to quantify the amount of bound p53.
Conclusion
The quinazoline scaffold is a privileged structure in the development of targeted cancer therapies, giving rise to inhibitors of diverse and critical cellular targets. This compound represents a direct approach to modulating the p53 pathway, while the well-established EGFR inhibitors and emerging tubulin polymerization inhibitors offer alternative strategies for cancer treatment. The interplay between these pathways, particularly the influence of EGFR and tubulin inhibitors on p53 function, highlights the complex signaling networks within cancer cells and presents opportunities for novel combination therapies. The data and protocols presented in this guide provide a foundation for researchers to further explore and compare the therapeutic potential of this versatile class of compounds.
References
- 1. researchhub.com [researchhub.com]
- 2. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 3. ErbB2 inhibition by lapatinib promotes degradation of mutant p53 protein in cancer cells | Oncotarget [vendor-stage.oncotarget.com]
- 4. p53 enhances gefitinib-induced growth inhibition and apoptosis by regulation of Fas in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. tandfonline.com [tandfonline.com]
- 7. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 8. Safety and activity of vandetanib in combination with everolimus in patients with advanced solid tumors: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An epidermal growth factor inhibitor, Gefitinib, induces apoptosis through a p53-dependent upregulation of pro-apoptotic molecules and downregulation of anti-apoptotic molecules in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ErbB2 inhibition by lapatinib promotes degradation of mutant p53 protein in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. p53 DNA binding assay [bio-protocol.org]
- 14. Erlotinib-induced autophagy in epidermal growth factor receptor mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the p53 DNA-binding inhibitor, NSC194598. We offer a comparison with alternative p53 pathway modulators, Pifithrin-α and Nutlin-3, supported by experimental data and detailed protocols to aid in the critical assessment of its potential off-target effects.
This compound has emerged as a potent inhibitor of the tumor suppressor protein p53, a critical regulator of cell cycle arrest, apoptosis, and DNA repair. By directly interfering with the DNA binding of p53, this compound presents a promising avenue for therapeutic intervention, particularly in contexts where transient p53 inhibition is desirable, such as mitigating the toxic effects of radiation on normal tissues.[1] However, a thorough understanding of its specificity and potential for off-target effects is paramount for its advancement as a research tool and potential therapeutic agent.
This guide delves into the known on-target and off-target activities of this compound and compares them with two widely used alternative modulators of the p53 pathway: Pifithrin-α (PFT-α), another inhibitor of p53 transcriptional activity, and Nutlin-3, an inhibitor of the p53-MDM2 interaction.
Mechanism of Action and On-Target Specificity
This compound directly inhibits the sequence-specific DNA binding of p53 with an in vitro half-maximal inhibitory concentration (IC50) of 180 nM.[1][2] This inhibitory action extends to the p53 family members, p63 and p73.[1] Importantly, studies have shown that this compound does not inhibit the DNA binding of other transcription factors such as E2F1, TCF1, and c-Myc, suggesting a degree of selectivity for the p53 family.[1]
A notable characteristic of this compound is its paradoxical effect in the absence of cellular stress. Treatment with this compound alone can lead to an accumulation of p53 and a modest increase in its transcriptional output. This is attributed to the disruption of the negative feedback loop involving MDM2, a ubiquitin ligase that targets p53 for degradation.[1] However, in the presence of DNA-damaging agents like irradiation or chemotherapy, this compound effectively suppresses p53's transcriptional activation of its target genes.[1]
Comparative Analysis of Off-Target Effects
A critical aspect of evaluating any small molecule inhibitor is its potential for off-target activities. While comprehensive, direct comparative proteomic analyses of this compound, Pifithrin-α, and Nutlin-3 are not yet available in the public domain, existing literature provides insights into the individual off-target profiles of these compounds.
| Compound | Primary Target | Known or Potential Off-Target Pathways/Molecules | Key Findings |
| This compound | p53 DNA Binding | p63, p73 | Inhibits DNA binding of p53 homologs. Does not affect E2F1, TCF1, c-Myc DNA binding.[1] |
| Pifithrin-α | p53 Transcriptional Activity | p73, Aryl Hydrocarbon Receptor (AHR)-Nrf2 pathway, Cyclin D1, Glucocorticoid Receptor | Inhibits p73-dependent transcription.[3] Can activate the AHR-Nrf2 axis and decrease intracellular reactive oxygen species in a p53-independent manner.[4] May protect from DNA damage-induced apoptosis downstream of mitochondria in a p53-independent manner, potentially involving Cyclin D1.[5] Has been reported to interact with the glucocorticoid receptor.[6] Its specificity as a p53 inhibitor has been questioned.[2][7] |
| Nutlin-3 | MDM2-p53 Interaction | MDMX (low affinity), Steroid hormone receptors (Estrogen Receptor, Androgen Receptor), Rb, DNA repair pathways | Primarily targets the p53-binding pocket of MDM2, with lower affinity for the homologous protein MDMX. Can affect MDM2's ubiquitin ligase activity towards other substrates like steroid hormone receptors and Rb. May interfere with DNA repair and chromatin structure modification independent of p53.[8] Long-term exposure has been associated with an increased incidence of p53 mutations.[8] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to characterize these inhibitors, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Pifithrin-alpha protects against DNA damage-induced apoptosis downstream of mitochondria independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of TCR stimulation and pifithrin-α improves the genomic safety profile of CRISPR-engineered human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An evaluation of the ability of pifithrin-alpha and -beta to inhibit p53 function in two wild-type p53 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of NSC194598: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for NSC194598.[1] Always handle this compound within a chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.[2]
Personal Protective Equipment (PPE) is mandatory and should include:
Step-by-Step Disposal Protocol
The proper disposal of this compound and related waste involves a systematic process of segregation, containment, and labeling.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to ensure that different waste streams are handled correctly.[2][3] Immediately after use, categorize waste that has come into contact with this compound.
Step 2: Containment of Contaminated Materials
Place all items contaminated with this compound into designated, properly labeled, and puncture-resistant hazardous waste containers.[2][3] It is imperative not to mix this waste with other laboratory trash or biohazardous waste.[1][4]
Step 3: Management of Unused or Expired this compound
Unused or expired this compound is considered "bulk" or "non-trace" chemotherapy waste and must be disposed of as hazardous chemical waste.[2] Collect these materials in a sealed, compatible container clearly labeled as hazardous waste.
Step 4: Decontamination of Work Surfaces
After handling this compound, thoroughly decontaminate all work surfaces. A recommended procedure involves:
Dispose of all cleaning materials as hazardous waste.[2]
Step 5: Final Disposal and Waste Pickup
Securely seal all waste containers when they are approximately three-quarters full to prevent spills.[3] Store the sealed containers in a designated satellite accumulation area.[5] Follow your institution's procedures to request a hazardous waste pickup from your EHS department.[1]
Data Presentation: Waste Segregation Summary
For clarity, the following table summarizes the types of waste generated when working with this compound and the appropriate disposal containers.
| Waste Category | Examples | Recommended Container | Disposal Method |
| Trace Contaminated Solids | Gloves, gowns, bench paper, empty vials, pipette tips | Yellow chemotherapy waste bag/bin labeled "Trace Chemotherapy Waste" | Incineration via EHS |
| Trace Contaminated Sharps | Needles, syringes, scalpels | Yellow, puncture-resistant sharps container labeled "Chemo Sharps" | Incineration via EHS |
| Bulk Contaminated Liquids | Unused/expired this compound solutions, contaminated buffers | Sealable, leak-proof container labeled "Hazardous Waste" with chemical name | Chemical waste disposal via EHS |
| Bulk Contaminated Solids | Grossly contaminated items, spill cleanup materials | Sealable, puncture-resistant container labeled "Hazardous Waste" | Chemical waste disposal via EHS |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for handling potent chemical agents in a laboratory setting. For instance, the University of Rhode Island's guidelines for antineoplastic drug waste specify that these materials must be segregated from other hazardous waste and collected in special black RCRA containers.[1] Similarly, guidelines for cytotoxic anticancer agents emphasize a multi-step decontamination process for work surfaces, starting with a detergent solution, followed by a water rinse, and concluding with an alcohol wipe to ensure the removal of chemical residues.[3]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling NSC194598
This document provides comprehensive safety protocols, operational procedures, and disposal plans for the p53 DNA-binding inhibitor, NSC194598. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective handling in a laboratory setting.
Immediate Safety and Handling Information
This compound is a potent inhibitor of p53 DNA-binding and should be handled with care, following standard laboratory procedures for hazardous compounds. The following tables summarize the essential safety and physical property information.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Double-layered nitrile or chemotherapy-grade gloves. | Prevents skin contact. The outer glove should be changed immediately if contaminated. |
| Eye Protection | ANSI-approved safety goggles or a face shield. | Protects eyes from splashes or aerosols. |
| Body Protection | A fully-buttoned, long-sleeved lab coat, preferably a non-permeable or chemotherapy-rated gown. | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator is recommended when handling the powder form or if aerosolization is possible. | Minimizes inhalation risk. |
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention. |
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 5358-76-9 |
| Molecular Formula | C₂₀H₁₉N₃O |
| Molecular Weight | 317.38 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and 0.1N HCl |
| In Vitro IC₅₀ | 180 nM (for p53 DNA-binding inhibition)[1] |
| In Vivo IC₅₀ | 2-40 µM[2] |
Table 4: Storage and Stability
| Condition | Duration | Notes |
| Solid Form | Refer to manufacturer's recommendations (typically 2 years at -20°C). | Store in a tightly sealed container in a dry, well-ventilated area. |
| Stock Solution (-20°C) | 1 month[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (-80°C) | 6 months[2] | Preferred long-term storage for solutions. |
Mechanism of Action: p53 Inhibition Pathway
This compound selectively inhibits the DNA binding of p53 and its homologs, p63 and p73.[1] In normal cellular processes, p53 activity is negatively regulated by MDM2 in a feedback loop. DNA damage activates kinases like ATM, which phosphorylate p53, disrupting the p53-MDM2 interaction and stabilizing p53. Activated p53 then binds to DNA to transcribe target genes that induce cell cycle arrest or apoptosis. This compound intervenes by directly preventing the stabilized p53 from binding to DNA, thereby inhibiting its transcriptional activity.
Experimental Protocols
The following is a detailed protocol for a cell viability assay to determine the cytotoxic effects of this compound on a cancer cell line.
-
Cell Plating:
-
Culture human osteosarcoma (U2OS) cells, or another appropriate cell line, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform a serial dilution of the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation and Assay:
-
Incubate the treated plates for 48 to 72 hours.
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Includes unused this compound powder, contaminated gloves, pipette tips, and plasticware.
-
Collect in a designated, clearly labeled hazardous waste container with a tight-fitting lid. Do not mix with regular lab trash.
-
-
Liquid Waste:
-
Includes stock solutions (e.g., in DMSO) and culture media containing this compound.
-
Collect in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
Label the container clearly with "Hazardous Waste," "this compound," and the solvent (e.g., "DMSO").
-
Do not pour any liquid waste containing this compound down the drain.
-
-
Sharps Waste:
-
Includes needles, syringes, and glass pipettes contaminated with this compound.
-
Dispose of immediately into a designated, puncture-proof sharps container labeled for chemotherapy or hazardous chemical waste.
-
-
Final Disposal:
-
All waste streams must be disposed of through your institution's Environmental Health and Safety (EH&S) department. Follow their specific guidelines for waste pickup and disposal. Incineration by a licensed disposal company is the recommended method for DMSO-containing solutions.[3]
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
